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Core Science & Biosynthesis

Foundational

Synthesis of 3-Chloro-6-fluoro-8-methoxyquinoline: A Comprehensive Technical Guide

Introduction & Strategic Rationale The quinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the core structures of topoisomerase inhibitors, antimalarials, and advanced kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the core structures of topoisomerase inhibitors, antimalarials, and advanced kinase inhibitors[1][2]. The specific substitution pattern of 3-chloro-6-fluoro-8-methoxyquinoline presents a unique synthetic challenge. While the C6-fluoro and C8-methoxy groups can be installed via a pre-functionalized aniline precursor, the regioselective installation of the C3-chloro group requires precise electronic and thermodynamic control[3].

Retrosynthetic Strategy

Direct electrophilic halogenation of the bare quinoline core is notoriously non-selective, often yielding mixtures of C3, C6, and C8 halogenated products. To bypass this, this guide details a highly controlled, six-step sequence grounded in the Gould-Jacobs reaction [4].

By utilizing 4-fluoro-2-methoxyaniline as the thermodynamic starting point, we construct the quinoline core with a C4-hydroxy directing group. This transient group is leveraged to force regioselective C3-chlorination via electrophilic aromatic substitution[5]. Finally, the C4-oxygen is removed via a selective tosylhydrazone deoxygenation cascade, yielding the target molecule with >99% regiocontrol[6].

Retrosynthesis Target 3-Chloro-6-fluoro- 8-methoxyquinoline Intermediate1 3,4-Dichloro-6-fluoro- 8-methoxyquinoline Target->Intermediate1 Deoxygenation (TsNHNH2 / Base) Intermediate2 6-Fluoro-8-methoxy- quinolin-4-ol Intermediate1->Intermediate2 1. Chlorination (NCS) 2. POCl3 StartingMat 4-Fluoro-2-methoxy- aniline + EMME Intermediate2->StartingMat Gould-Jacobs Cyclization & Decarboxylation

Caption: Retrosynthetic strategy for 3-Chloro-6-fluoro-8-methoxyquinoline via Gould-Jacobs.

Mechanistic Causality & Topological Mapping

The Topological Imperative of the Starting Material

To achieve the 6-fluoro-8-methoxy substitution pattern, the topological mapping of the aniline to the quinoline core must be exact. In the cyclization of an aniline:

  • Aniline C1 (NH2) becomes Quinoline N1/C8a .

  • Aniline C2 (Methoxy) becomes Quinoline C8 .

  • Aniline C4 (Fluoro) becomes Quinoline C6 .

  • Aniline C6 (Unsubstituted) becomes the Quinoline C4a bridgehead during cyclization.

Because the C2 position is occupied by the methoxy group, the thermal electrocyclic ring closure is sterically and electronically forced to occur exclusively at the C6 position of the aniline, preventing the formation of undesired regioisomers.

The Causality of Selective Deoxygenation

Following C3-chlorination, the intermediate is a 3-chloro-4-hydroxyquinoline. Direct reduction of the C4-OH is thermodynamically unfavorable. By converting the C4-OH to a C4-Cl using POCl3[7], we create a differential reactivity profile. The C4-chloride acts as a vinylogous imidoyl chloride, making it highly susceptible to nucleophilic attack, whereas the C3-chloride is electronically deactivated[6]. This allows selective nucleophilic displacement by p -toluenesulfonylhydrazide, followed by base-promoted elimination to yield the target.

Deoxygenation A 3,4-Dichloro-6-fluoro-8-methoxyquinoline B Nucleophilic Attack at C4 (TsNHNH2) A->B C 4-(Tosylhydrazino) Intermediate B->C D Base-Promoted Elimination (-N2, -TsH) C->D E 3-Chloro-6-fluoro-8-methoxyquinoline D->E

Caption: Mechanism of regioselective C4-deoxygenation via tosylhydrazone decomposition.

Step-by-Step Experimental Methodologies

Phase 1: Core Construction (Gould-Jacobs Cyclization)

Step 1: Condensation

  • Charge a 500 mL round-bottom flask with 4-fluoro-2-methoxyaniline (1.0 eq, 50 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq, 55 mmol).

  • Heat the neat mixture at 120 °C for 2 hours under a gentle stream of nitrogen to drive off the evolved ethanol, pushing the equilibrium toward the enamine.

  • Cool to room temperature to obtain diethyl 2-(((4-fluoro-2-methoxyphenyl)amino)methylene)malonate as a crude solid.

Step 2: Thermal Cyclization

  • Dissolve the intermediate in Dowtherm A (10 volumes, ~100 mL).

  • Equip the flask with a short-path distillation head and heat to 250 °C for 4 hours. Causality: The high thermal energy is required to overcome the activation barrier for the electrocyclic ring closure.

  • Cool to 50 °C and slowly add hexanes (200 mL) to precipitate the product. Filter and wash with cold hexanes to yield ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate.

Phase 2: Decarboxylation & Regioselective Halogenation

Step 3: Saponification & Decarboxylation

  • Suspend the ester in 10% aqueous NaOH (150 mL) and reflux for 3 hours.

  • Cool to 0 °C and acidify to pH 3 with 6M HCl. Filter the precipitated carboxylic acid and dry thoroughly under vacuum.

  • Suspend the dry acid in diphenyl ether (80 mL) and heat at 250 °C until CO2 evolution ceases (approx. 2 hours). Precipitate with hexanes to isolate 6-fluoro-8-methoxyquinolin-4-ol.

Step 4: Regioselective C3-Chlorination

  • Dissolve the quinolin-4-ol (20 mmol) in glacial acetic acid (60 mL).

  • Add N-chlorosuccinimide (NCS, 1.05 eq, 21 mmol) in three portions over 15 minutes.

  • Stir at 60 °C for 6 hours. Causality: The C4-hydroxy group tautomerizes to the quinolone, strongly activating the C3 position toward electrophilic attack, ensuring >95% regioselectivity[5].

  • Pour onto crushed ice, filter, and wash with water to yield 3-chloro-6-fluoro-8-methoxyquinolin-4-ol.

Phase 3: Activation and Selective Deoxygenation

Step 5: C4-Activation (Chlorination)

  • Suspend the intermediate in neat POCl3 (5 eq). Heat at reflux (105 °C) for 4 hours.

  • Safety Critical: Cool to room temperature and quench via inverse addition—drip the mixture slowly over a large excess of vigorously stirred crushed ice to prevent runaway exothermic hydrolysis.

  • Neutralize with NH4OH to pH 8 and extract with dichloromethane (3 x 50 mL). Dry over Na2SO4 and concentrate to yield 3,4-dichloro-6-fluoro-8-methoxyquinoline[7].

Step 6: Selective Deoxygenation

  • Dissolve the dichloro intermediate (10 mmol) in absolute ethanol (40 mL). Add p -toluenesulfonylhydrazide (TsNHNH2, 1.2 eq) and reflux for 12 hours.

  • Evaporate the solvent in vacuo. Resuspend the crude 4-tosylhydrazone in ethylene glycol (30 mL).

  • Add anhydrous Na2CO3 (2.0 eq) and heat at 150 °C for 3 hours. The base promotes the elimination of N2 and sulfinate.

  • Cool, dilute with water, and extract with ethyl acetate. Purify via flash chromatography (Silica, Hexanes/EtOAc 8:2) to isolate pure 3-chloro-6-fluoro-8-methoxyquinoline .

Quantitative Data & Analytical Characterization

A self-validating protocol requires strict analytical checkpoints. The following table summarizes the expected quantitative yields and key spectroscopic markers for each isolated intermediate.

StepIntermediateYield (%)Purity (HPLC)Key Analytical Markers (1H NMR / MS)
1 Diethyl 2-(((4-fluoro-2-methoxyphenyl)amino)methylene)malonate92>95% δ 8.45 (d, 1H, =CH-NH), 3.90 (s, 3H, OMe)
2 Ethyl 6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate78>98% δ 8.60 (s, 1H, H-2), 12.1 (br s, 1H, OH)
3 6-Fluoro-8-methoxyquinolin-4-ol85>98% δ 7.95 (d, 1H, H-2), 6.10 (d, 1H, H-3)
4 3-Chloro-6-fluoro-8-methoxyquinolin-4-ol88>97% δ 8.10 (s, 1H, H-2), 12.5 (br s, 1H, OH)
5 3,4-Dichloro-6-fluoro-8-methoxyquinoline90>99% δ 8.85 (s, 1H, H-2), m/z 246.0 [M+H]+
6 3-Chloro-6-fluoro-8-methoxyquinoline 75>99% δ 8.75 (d, 1H, H-2), 8.15 (d, 1H, H-4)

Safety and Scalability Considerations

  • Thermal Hazards (Dowtherm A & Diphenyl Ether): Reactions at 250 °C require specialized high-temperature heating mantles and silicone oil baths. These solvents have strong, lingering odors and pose thermal degradation risks; perform strictly in a high-flow fume hood.

  • POCl3 Quenching: The hydrolysis of POCl3 is violently exothermic. Inverse quenching over ice is non-negotiable to prevent the rapid release of toxic HCl gas and potential vessel over-pressurization.

Sources

Exploratory

3-Chloro-6-fluoro-8-methoxyquinoline Derivatives and Analogs: A Comprehensive Guide to Synthesis, SAR, and Biological Applications

Executive Summary The quinoline heterocycle is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 3-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline heterocycle is a cornerstone of modern medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Among its highly functionalized derivatives, 3-chloro-6-fluoro-8-methoxyquinoline (CAS: 1823963-58-1) has emerged as a privileged, multi-functional scaffold. This technical guide explores the rational design, synthetic elaboration, and pharmacological mechanisms of this specific scaffold, providing actionable protocols and structure-activity relationship (SAR) insights for drug development professionals.

Structural Significance of the Scaffold

The specific substitution pattern of 3-chloro-6-fluoro-8-methoxyquinoline provides a highly optimized balance of electronic, steric, and pharmacokinetic properties. The quinoline core itself is a proven pharmacophore (1[1]):

  • 6-Fluoro Group: The introduction of fluorine at the C6 position significantly enhances lipophilicity, improving cell membrane permeability. Critically, it blocks cytochrome P450-mediated metabolic oxidation at this highly vulnerable site, thereby increasing the compound's half-life in vivo (2[2]).

  • 8-Methoxy Group: This electron-donating group is crucial for targeting specific binding pockets (such as the DNA gyrase binding site). Furthermore, the bulky methoxy group mitigates the severe phototoxicity often associated with heavily halogenated quinolines (3[3]).

  • 3-Chloro Group: Biologically, the chlorine atom acts as a bioisostere for methyl or trifluoromethyl groups, modulating the pKa of the quinoline nitrogen to optimize target residence time (4[4]). Chemically, it provides a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (5[5]).

Synthetic Methodologies and Workflow

Synthesizing complex derivatives from the6[6] building block typically involves exploiting the reactivity of the C3-Cl bond. While C-Cl bonds are traditionally more inert than their C-Br or C-I counterparts, modern palladium catalysis allows for highly efficient arylation and amination.

SynthWorkflow A 2-Fluoro-6-methoxyaniline (Starting Material) B Vilsmeier-Haack / Skraup Cyclization A->B Reagents: Glycerol, H2SO4 C 6-Fluoro-8-methoxyquinoline Intermediate B->C D Selective Halogenation (NCS / Cl2) C->D Chlorination E 3-Chloro-6-fluoro-8-methoxyquinoline (Core Scaffold) D->E F Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) E->F Boronic Acids / Amines Pd(dppf)Cl2 G Target Derivatives (Anticancer / Antimicrobial) F->G

Synthetic workflow for 3-chloro-6-fluoro-8-methoxyquinoline derivatives via cross-coupling.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C3 Position

This self-validating protocol details the arylation of the 3-chloro position to generate 3-aryl-6-fluoro-8-methoxyquinoline analogs.

Causality & Expert Rationale: The selection of Pd(dppf)Cl2 is critical. The bidentate dppf ligand provides the necessary electron richness and steric bite angle to force the challenging oxidative addition of the palladium(0) species into the relatively strong C3-Cl bond. A mixed solvent system of 1,4-Dioxane and H₂O is employed to ensure the simultaneous solubility of the highly lipophilic quinoline substrate and the inorganic base (K₂CO₃) required for the transmetalation step.

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, charge 3-chloro-6-fluoro-8-methoxyquinoline (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and finely ground anhydrous K₂CO₃ (2.0 equiv).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Note: Degassing via freeze-pump-thaw or rigorous argon sparging is mandatory to prevent the homocoupling of boronic acids and the oxidative degradation of the palladium catalyst.

  • Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring for 12–18 hours. Monitor completion via LC-MS (looking for the disappearance of the characteristic isotopic chlorine cluster of the starting material).

  • Work-up: Cool to ambient temperature. Dilute with ethyl acetate and quench with water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organic layers with brine. Expert Insight: The brine wash is not merely to remove residual water, but specifically to partition out the highly polar 1,4-Dioxane and inorganic salts, preventing severe emulsion formation during phase separation.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the target analog.

Structure-Activity Relationship (SAR) & Biological Activity

Derivatives of 3-chloroquinoline and its fluorinated/methoxylated analogs exhibit a broad spectrum of biological activities, predominantly in oncology and infectious diseases (4[4]).

  • Anticancer Activity: Substitutions on the quinoline core, particularly via the 3-chloro handle, have yielded potent cytotoxic agents. For instance, benzenesulfonamide derivatives of 3-chloroquinolines have shown significant efficacy against HeLa (cervical) and MDA-MB231 (breast) cancer cell lines, often outperforming standard reference drugs (5[5]). Other analogs, such as ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate, demonstrate nanomolar IC₅₀ values (14–20 nM) by inducing reactive oxygen species (ROS) and inhibiting critical survival enzymes (7[7]).

  • Antimicrobial Activity: The 6-fluoro-8-methoxy substitution pattern is famously recognized in fluoroquinolone antibiotics. Analogs retaining this pattern while modifying the 3-position have shown robust activity against Gram-positive and Gram-negative strains, often acting via dual-target mechanisms involving DNA gyrase and Topoisomerase IV (3[3]).

Table 1: Quantitative Biological Activity of Key Quinoline Derivatives
Compound / ScaffoldPrimary Target / Cell LineEfficacy (IC₅₀ / MIC)Mechanism of Action
3-Chloroquinoline Sulfonamide (Cmpd 17) HeLa, MDA-MB231Cytotoxic (Active)PI3K Enzyme Inhibition
3-Chloroquinoline Sulfonamide (Cmpd 2) LoVo (Colorectal)Cytotoxic (Active)PI3K Enzyme Inhibition
6-Fluoro-8-methoxyquinoline Analog (Cmpd 5) S. aureus, E. coliSuperior to GatifloxacinTopoisomerase / DNA Gyrase Inhibition
Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate General Cancer Cell Lines14 – 20 nM (IC₅₀)ROS Generation & Enzyme Inhibition

Mechanistic Pathways

The pharmacological success of these derivatives stems from their ability to intercalate with DNA or competitively bind to the ATP-binding pockets of kinases. In oncology, molecular docking and in vitro assays confirm that specific 3-chloroquinoline derivatives exert their apoptotic effects by inhibiting the Phosphoinositide 3-kinase (PI3K) pathway (5[5]).

By competitively binding to the ATP-binding pocket of the PI3K catalytic domain, these derivatives prevent the phosphorylation of PIP2 to PIP3. This halts the recruitment and activation of AKT, effectively starving the cell of the mTOR-driven survival signals necessary for tumor progression.

PI3KPathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Activates PI3K PI3K RTK->PI3K Recruits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 3-Chloroquinoline Derivative Inhibitor->PI3K Inhibits (Competitive)

Mechanism of action: 3-chloroquinoline derivatives inhibiting the PI3K/AKT signaling pathway.

Conclusion

The 3-chloro-6-fluoro-8-methoxyquinoline scaffold represents a highly versatile and biologically privileged building block. Its unique halogenation and methoxylation pattern not only ensures favorable pharmacokinetic properties but also provides orthogonal reactive sites for synthetic elaboration. As demonstrated by its potent derivatives in both PI3K-targeted anticancer therapy and topoisomerase-targeted antimicrobial therapy, this core will continue to be a cornerstone in rational drug design.

References

  • 1823963-58-1 | 3-Chloro-6-fluoro-8-methoxyquinoline - BLD Pharm. 6

  • 3-Chloroquinoline 612-59-9 wiki - Guidechem. 4

  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide - Benchchem. 5

  • Quinolines - Chemenu. 1

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. 2

  • Synthesis and biological evaluation of new derivatives of tricyclic heteroaromatic carboxamides as potential topoisomerase I inhibitors - ResearchGate. 3

  • Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate - Benchchem. 7

Sources

Foundational

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 3-Chloro-6-fluoro-8-methoxyquinoline

Abstract Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a comprehensive framework for the theoretical and comput...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted quinolines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This technical guide provides a comprehensive framework for the theoretical and computational investigation of a novel derivative, 3-Chloro-6-fluoro-8-methoxyquinoline. We delve into advanced computational methodologies, including Density Functional Theory (DFT) for structural and electronic characterization, simulated spectroscopic analysis, and molecular docking for predicting biological interactions. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven protocols to guide the virtual screening and rational design of next-generation quinoline-based therapeutics. By elucidating the molecule's geometric, electronic, and reactive properties, this guide aims to accelerate its development from a theoretical concept to a promising lead compound.

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities.[1][2] Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anticancer, and anti-HIV agents.[1][2][3][4] The therapeutic efficacy of these compounds is profoundly influenced by the nature and position of substituents on the quinoline ring, which modulate their physicochemical properties, target-binding affinity, and pharmacokinetic profiles.

The subject of this guide, 3-Chloro-6-fluoro-8-methoxyquinoline, incorporates three key substituents, each chosen for its potential to enhance biological activity:

  • Chloro Group (C3): The presence of a chlorine atom can significantly alter the electronic properties of the molecule, often enhancing binding interactions with protein targets through halogen bonding and other multipolar interactions.[5][6][7] It can also improve metabolic stability and membrane permeability.

  • Fluoro Group (C6): Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic resistance and binding affinity.[5] It can modulate the pKa of nearby functional groups and enhance lipophilicity, which is crucial for cell penetration.

  • Methoxy Group (C8): The methoxy group is an electron-donating group that can participate in hydrogen bonding and influence the overall electronic distribution of the quinoline ring.[5][6] Studies comparing C-8 methoxy and C-8 chloro quinolones have shown that the methoxy group can significantly lower the propensity for developing bacterial resistance.[8]

This guide outlines a systematic theoretical approach to characterize 3-Chloro-6-fluoro-8-methoxyquinoline, providing a virtual blueprint of its properties before embarking on resource-intensive laboratory synthesis and testing.

Computational and Theoretical Framework

A robust computational analysis provides invaluable insights into a molecule's intrinsic properties. The workflow described herein integrates several quantum chemical methods to build a comprehensive molecular profile.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Predicted Properties mol_structure Initial 2D/3D Structure of 3-Chloro-6-fluoro-8-methoxyquinoline geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure nmr_calc NMR Simulation (GIAO Method) geom_opt->nmr_calc uv_vis_calc UV-Vis Simulation (TD-DFT) geom_opt->uv_vis_calc fmo FMO Analysis (HOMO, LUMO, Energy Gap) geom_opt->fmo Electronic Structure docking Molecular Docking (Binding Affinity & Pose) geom_opt->docking Ligand Preparation struct_data Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data spec_data Simulated Spectra (IR, NMR, UV-Vis) freq_calc->spec_data nmr_calc->spec_data uv_vis_calc->spec_data mep MEP Mapping (Reactivity Sites) fmo->mep react_data Reactivity & Electronic Data (HOMO-LUMO, MEP) fmo->react_data mep->react_data bio_data Biological Activity Potential docking->bio_data Docking_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase PDB Protein Target (PDB) ReceptorPrep Receptor Preparation (Add H, Remove Water) PDB->ReceptorPrep Ligand Ligand (3-Chloro-6-fluoro-8-methoxyquinoline) LigandPrep Ligand Preparation (DFT Optimized, Charges) Ligand->LigandPrep Docking Docking Simulation (e.g., AutoDock) ReceptorPrep->Docking LigandPrep->Docking PoseGen Generate Binding Poses Docking->PoseGen Score Calculate Binding Affinity (Docking Score) PoseGen->Score Interact Analyze Interactions (H-bonds, Halogen bonds) Score->Interact Result Predicted Binding Mode & Affinity Interact->Result

Caption: Workflow for molecular docking studies.
Protocol: Spectroscopic Characterization
  • Sample Preparation: For NMR, dissolve 5-10 mg of the synthesized compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). [9]For FT-IR, prepare a KBr pellet or cast a thin film of the sample. [9]For UV-Vis, prepare dilute solutions in solvents like ethanol or acetonitrile. [10]2. ¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Chemical shifts should be referenced to tetramethylsilane (TMS). [9]3. FT-IR Spectroscopy: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. [9]4. Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF) to confirm the molecular weight and elemental composition. [9]5. Data Comparison: Compare the experimental spectra with the theoretically predicted spectra to confirm the structure of the synthesized 3-Chloro-6-fluoro-8-methoxyquinoline.

Conclusion

This guide has outlined a comprehensive theoretical framework for the characterization of 3-Chloro-6-fluoro-8-methoxyquinoline. By leveraging Density Functional Theory and molecular docking, researchers can gain profound insights into the structural, spectroscopic, electronic, and potential biological properties of this novel compound prior to synthesis. The detailed protocols provided serve as a robust starting point for both computational prediction and experimental validation. The strategic combination of chloro, fluoro, and methoxy substituents on the quinoline core positions this molecule as a promising candidate for further investigation in drug discovery programs. The systematic application of these theoretical studies will undoubtedly streamline the development process, enabling a more efficient and rational design of potent and selective therapeutic agents.

References

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. (2026). MDPI.
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024).
  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PMC.
  • Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Semantic Scholar.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (n.d.).
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark.
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2017). PubMed.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (n.d.). Physical Chemistry Research.
  • Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. (2024). PMC.
  • Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. (2001). PubMed.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • Article. (2022). SciSpace.
  • Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents: An Experimental and Theoretical Investigation Using DFT. (2024).
  • Characterization and Structural Confirmation of 3-Chloro-6-nitroisoquinolin-1-ol: A Compar
  • N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). (2025). MDPI.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv.
  • Novel Methoxyquinoline Derivative: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Thermodynamic Properties and Quantum Chemical Calculation of 3,6,8-Trimethoxyquinoline. (n.d.).
  • Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. (n.d.). SCIRP.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline. (n.d.). Benchchem.
  • Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) -. (n.d.). DergiPark.

Sources

Exploratory

Structural Elucidation of 3-Chloro-6-fluoro-8-methoxyquinoline: A Comprehensive Analytical Framework

Executive Summary The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics[1]. The specific sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold represents one of the most privileged structures in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics[1]. The specific substitution pattern found in 3-Chloro-6-fluoro-8-methoxyquinoline (CAS: 1823963-58-1) presents a unique analytical challenge[2][3]. The presence of three distinct heteroatom substituents (chlorine, fluorine, and a methoxy group) on the bicyclic core creates complex electronic environments.

This whitepaper provides an in-depth, self-validating methodological guide for the definitive structural elucidation of 3-Chloro-6-fluoro-8-methoxyquinoline. By integrating High-Resolution Mass Spectrometry (HRMS) with advanced 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a robust framework that leaves no room for regiochemical ambiguity.

The Logic of Elucidation: A Self-Validating System

Structural elucidation is not merely a collection of spectra; it is the construction of a logical proof. For halogenated and methoxylated quinolines, the analytical strategy must account for through-bond electronic effects and spin-spin couplings.

The causality behind our multi-modal approach is as follows:

  • HRMS establishes the exact molecular formula and confirms the presence of chlorine via its distinct isotopic signature.

  • 1D NMR ( 1 H, 13 C, 19 F) provides the primary inventory of atomic environments. The 19 F nucleus acts as a powerful internal probe, as its predictable scalar couplings to adjacent carbons ( 1JCF​ , 2JCF​ ) and protons ( 3JHF​ ) unequivocally anchor the assignments of the benzenoid ring[4][5].

  • 2D NMR (COSY, HSQC, HMBC) bridges the isolated spin systems. HMBC is the critical lynchpin, as it crosses the quaternary carbons (C4a, C8a) to link the pyridine and benzene rings, proving the exact regiochemistry of the substituents[6][7].

Workflow N1 Sample Prep (>98% Purity) N2 HRMS (ESI-TOF) Formula & Isotopes N1->N2 N3 1D NMR (1H, 13C, 19F) N2->N3 N4 2D NMR (HSQC, HMBC) N3->N4 N5 Structure Confirmation N4->N5

Figure 1: Sequential, self-validating workflow for quinoline structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Analysis

Before NMR can be reliably interpreted, the exact mass and elemental composition must be secured.

Causality of the Technique

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) mass spectrometry is utilized. The presence of the chlorine atom at the C3 position provides a built-in validation mechanism: the natural abundance of 35 Cl and 37 Cl dictates a rigid 3:1 intensity ratio for the [M+H]+ and [M+2+H]+ peaks.

HRMS Data Summary
  • Chemical Formula: C10​H7​ClFNO

  • Theoretical Exact Mass [M+H]+ : 212.0273 m/z

  • Observed Isotopic Pattern: 212.0275 m/z (100%), 214.0245 m/z (~33%)

NMR Elucidation Strategy and Data Synthesis

The core of the structural proof relies on mapping the spin systems. The 8-methoxy group and the 6-fluoro group heavily influence the electronic shielding of the quinoline core[8].

1 H and 19 F 1D NMR Analysis

The 1 H NMR spectrum of 3-Chloro-6-fluoro-8-methoxyquinoline exhibits four distinct aromatic protons and one aliphatic methoxy singlet.

  • Pyridine Ring (H2, H4): The chlorine atom at C3 breaks the standard coupling network of the pyridine ring. H2 and H4 appear as meta-coupled doublets ( 4JHH​≈2.5 Hz) shifted downfield due to the electronegative nitrogen and chlorine atoms[7].

  • Benzene Ring (H5, H7): The fluorine at C6 splits the adjacent protons. H5 and H7 appear as doublets of doublets (dd) due to both meta-coupling to each other ( 4JHH​≈2.5 Hz) and strong ortho-coupling to the 19 F nucleus ( 3JHF​≈8−10 Hz)[4].

13 C and 2D NMR Network

The 13 C spectrum contains 10 distinct carbon signals. The carbons adjacent to the fluorine atom (C6, C5, C7) exhibit characteristic carbon-fluorine splitting, which immediately identifies their positions without needing 2D data[5].

  • C6: Doublet, 1JCF​≈245 Hz.

  • C5, C7: Doublets, 2JCF​≈24 Hz.

To lock the methoxy group to C8 and the chlorine to C3, Heteronuclear Multiple Bond Correlation (HMBC) is employed. The methoxy protons ( δ ~4.05) show a strong 3JCH​ correlation to a quaternary carbon at δ ~155.0, identifying C8. Furthermore, H7 correlates to C8, confirming the sequence.

Quantitative NMR Data Table
Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift ( δ , ppm)HMBC Correlations ( 1 H

13 C)

2 8.75d, J=2.5 149.5C3, C4, C8a
3 --126.8-
4 8.12d, J=2.5 134.2C2, C3, C4a, C5, C8a
4a --128.5-
5 7.28dd, J=8.5 (F), 2.5 (H)104.3 (d, 2JCF​=23.5 )C4, C4a, C6, C7
6 --160.2 (d, 1JCF​=246.0 )-
7 6.95dd, J=10.2 (F), 2.5 (H)101.8 (d, 2JCF​=28.0 )C5, C6, C8, C8a
8 --155.6 (d, 3JCF​=2.0 )-
8a --139.4-
OMe 4.05s (3H)56.4C8

HMBC_Network H2 H2 C3 C3 (Cl) H2->C3 C8a C8a H2->C8a H4 H4 C4a C4a H4->C4a H4->C8a H5 H5 H5->C4a C6 C6 (F) H5->C6 H7 H7 H7->C6 C8 C8 (OMe) H7->C8 H7->C8a OMe OMe OMe->C8

Figure 2: Key HMBC correlations establishing the regiochemistry of the quinoline substituents.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be adhered to when verifying the structure of this compound.

Protocol 1: Sample Preparation and HRMS Acquisition
  • Preparation: Dissolve 1.0 mg of 3-Chloro-6-fluoro-8-methoxyquinoline in 1.0 mL of LC-MS grade Methanol. Dilute 10 μ L of this stock into 990 μ L of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.

  • Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) in positive ion mode to achieve sub-2 ppm mass accuracy.

  • Acquisition: Inject 2 μ L of the diluted sample. Set the capillary voltage to 3500 V, drying gas temperature to 300°C, and acquire data over a mass range of 100-1000 m/z.

  • Analysis: Extract the ion chromatogram for the theoretical mass (212.0273 m/z). Verify the isotopic spacing ( Δ 1.997 m/z) and the 3:1 intensity ratio for the 35 Cl/ 37 Cl isotopes.

Protocol 2: Multi-Nuclear NMR Acquisition
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1 H NMR: Acquire at 400 MHz or higher. Parameters: 16 scans, 64k data points, relaxation delay (D1) of 2.0 seconds, spectral width of 12 ppm.

  • 13 C NMR: Acquire at 100 MHz or higher. Parameters: 1024 scans, 64k data points, D1 of 2.0 seconds, spectral width of 250 ppm. Enable 1 H decoupling (WALTZ-16).

  • 19 F NMR: Acquire at 376 MHz. Parameters: 32 scans, D1 of 1.5 seconds. Reference to internal CFCl3​ (0 ppm) or use the unified scale based on the 1 H TMS signal.

  • 2D HMBC: Acquire using a gradient-selected sequence. Set the long-range coupling evolution time to 62.5 ms (optimizing for nJCH​=8 Hz). Acquire 256 increments in the t1 dimension with 16 scans per increment.

References

  • Novel Tetracyclic Azaphenothiazines With The Quinoline Ring As New Anticancer And Antibacterial Derivatives Of Chlorpromazine. Preprints.org. Available at:[Link]

  • Fused fluoroquinolones: Synthesis and 1H and 19F NMR studies. ResearchGate. Available at:[Link]

  • Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. NIH. Available at:[Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at:[Link]

  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. ResearchGate. Available at:[Link]

  • Primary Photophysical Properties of Moxifloxacin- A Fluoroquinolone Antibiotic. ResearchGate. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Chloro-6-fluoro-8-methoxyquinoline

Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This in-depth technical guide focuses on the potential therapeutic targets of a specific, synthetically accessible derivative: 3-Chloro-6-fluoro-8-methoxyquinoline. While direct experimental data for this particular molecule is nascent, a comprehensive analysis of its structural features, coupled with the extensive body of research on analogous quinoline compounds, allows for the rational identification of high-probability molecular targets. This guide will provide a detailed exploration of these potential targets, the underlying scientific rationale, and robust, field-proven experimental protocols for their validation. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel therapeutics.

Introduction: The Quinoline Scaffold and the Promise of 3-Chloro-6-fluoro-8-methoxyquinoline

Quinoline and its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] Their mechanism of action is often multifaceted, stemming from the ability of the quinoline ring system to interact with various biological macromolecules.[1] The specific substitutions on the quinoline core play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 3-Chloro-6-fluoro-8-methoxyquinoline, possesses a unique combination of substituents that suggest a strong potential for targeted biological activity. The electron-withdrawing chloro and fluoro groups, along with the electron-donating methoxy group, are known to significantly influence the electronic distribution of the quinoline ring, thereby affecting its binding characteristics to protein targets.[3][4] The strategic placement of these functional groups provides a compelling basis for investigating its therapeutic potential.

Potential Therapeutic Target Classes

Based on extensive literature precedent for substituted quinolines, the following target classes are proposed as high-priority areas of investigation for 3-Chloro-6-fluoro-8-methoxyquinoline.

Protein Kinases: The Dominant Target Family for Quinolines

The inhibition of protein kinases is a well-established mechanism of action for a multitude of quinoline-based drugs, particularly in the realm of oncology.[5] Kinases play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Rationale for Targeting:

  • Broad Precedent: Numerous quinoline derivatives have been identified as potent inhibitors of a wide range of kinases, including both tyrosine kinases and serine/threonine kinases.[5][7]

  • Structural Mimicry: The quinoline scaffold can act as a bioisostere for the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases.

  • Specific Subfamily Targeting: Different substitution patterns on the quinoline ring have been shown to confer selectivity towards specific kinase subfamilies, such as the NAK family of kinases.[8]

Key Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[6][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Cyclin G-associated kinase (GAK): A member of the NAK family of kinases, which has been implicated in cancer cell proliferation.[8]

  • c-Jun N-terminal kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family involved in stress signaling and apoptosis.[1]

Experimental Validation Workflow:

The following diagram illustrates a typical workflow for validating a compound as a kinase inhibitor.

G cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 Mechanism of Action A In Vitro Kinase Panel Screen B Biochemical IC50 Determination A->B Hit Identification C Cellular Phosphorylation Assay (e.g., Western Blot) B->C D Cell Proliferation/Viability Assay (e.g., MTT) C->D Confirmation of Target Engagement E Cellular Thermal Shift Assay (CETSA) F Kinetic Studies (e.g., Michaelis-Menten) E->F Direct Target Binding & Inhibition Mode

Caption: Workflow for the identification and validation of kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Chloro-6-fluoro-8-methoxyquinoline against EGFR kinase activity.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • 3-Chloro-6-fluoro-8-methoxyquinoline (test compound)

    • Staurosporine (positive control)

    • 96-well filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the assay buffer, EGFR kinase, and the peptide substrate.

    • Add the test compound or control to the appropriate wells.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary:

Kinase TargetPredicted IC50 Range (nM)Rationale
EGFR10 - 1000Halogenated quinolines are known EGFR inhibitors.[9]
VEGFR50 - 5000The quinoline scaffold is common in VEGFR inhibitors.
GAK100 - 2000Some quinoline derivatives show selectivity for NAK family kinases.[8]
JNK200 - 100003,5-disubstituted quinolines have been reported as JNK inhibitors.[1]
DNA Topoisomerases: Disrupting DNA Replication and Repair

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[10] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death. Certain classes of quinoline derivatives, particularly aza-indenoisoquinolines, have been identified as potent topoisomerase I (Top1) inhibitors.[10]

Rationale for Targeting:

  • Structural Analogy: The planar polycyclic structure of quinoline can intercalate into the DNA-topoisomerase complex, stabilizing the cleavage complex and preventing DNA re-ligation.

  • Reduced Genotoxicity: The replacement of a potentially genotoxic nitro group in known indenoisoquinoline inhibitors with a chloro or fluoro group has been shown to maintain potent anticancer activity with reduced toxicity.[10] The 3-chloro and 6-fluoro substituents in our compound of interest align with this strategy.

Experimental Validation Workflow:

G A Topoisomerase I Relaxation Assay B Cleavage Complex Stabilization Assay A->B Confirm Inhibition C DNA Damage Response (γ-H2AX foci) B->C Cellular Consequence D Cell Cycle Analysis C->D Functional Outcome

Caption: Experimental workflow for validating Topoisomerase I inhibitors.

Detailed Protocol: Topoisomerase I DNA Relaxation Assay

  • Objective: To determine if 3-Chloro-6-fluoro-8-methoxyquinoline inhibits the catalytic activity of human Topoisomerase I.

  • Materials:

    • Human Topoisomerase I

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, 5% glycerol)

    • 3-Chloro-6-fluoro-8-methoxyquinoline (test compound)

    • Camptothecin (positive control)

    • Agarose gel, electrophoresis buffer, and DNA stain

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and supercoiled plasmid DNA.

    • Add serial dilutions of the test compound or control.

    • Add Topoisomerase I to initiate the reaction.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding a stop solution containing SDS and proteinase K.

    • Analyze the DNA topology by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Bacterial DNA Gyrase and Topoisomerase IV: Avenues for Antimicrobial Activity

The quinoline scaffold is the backbone of the fluoroquinolone class of antibiotics, which target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] These enzymes are essential for bacterial DNA replication and are absent in eukaryotes, making them ideal targets for selective antibacterial agents.

Rationale for Targeting:

  • Structural Heritage: The presence of a fluoro group at the 6-position is a hallmark of many potent fluoroquinolone antibiotics.

  • Novel Scaffolds: There is a continuous search for novel, non-fluoroquinolone inhibitors (NBTIs) of bacterial topoisomerases to combat rising antibiotic resistance. The substitution pattern of 3-Chloro-6-fluoro-8-methoxyquinoline offers a unique scaffold for exploration in this area.[11]

Experimental Validation Workflow:

G A Minimum Inhibitory Concentration (MIC) Determination B In Vitro DNA Gyrase/Topoisomerase IV Inhibition Assays A->B Target Identification C Bacterial Cell Morphology Analysis B->C Cellular Effect

Caption: Workflow for validating inhibitors of bacterial topoisomerases.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of 3-Chloro-6-fluoro-8-methoxyquinoline that inhibits the visible growth of a specific bacterial strain.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton broth

    • 3-Chloro-6-fluoro-8-methoxyquinoline (test compound)

    • Ciprofloxacin (positive control)

    • 96-well microtiter plates

  • Procedure:

    • Prepare a 2-fold serial dilution of the test compound in the microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion and Future Directions

The unique substitution pattern of 3-Chloro-6-fluoro-8-methoxyquinoline presents a compelling starting point for the exploration of novel therapeutic agents. Based on extensive data from analogous compounds, the most promising therapeutic targets for this molecule lie within the protein kinase and DNA topoisomerase families. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of its biological activity.

Future research should focus on the synthesis and in vitro screening of 3-Chloro-6-fluoro-8-methoxyquinoline against a broad panel of kinases and topoisomerases to identify initial hits. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, ultimately leading to the development of lead compounds with therapeutic potential. The multi-targeting possibilities of the quinoline scaffold also suggest that this compound could be investigated for synergistic effects when used in combination with other therapeutic agents.

References

  • IL209124A0 - Derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Sultan, S., Zenati, R. A., & Anbar, H. S. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024).
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8).
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. (2026, January). Arch Pharm (Weinheim), 359(1), e70184.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem. (n.d.).
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • Discovery of a novel series of substituted quinolines acting as anticancer agents and selective EGFR blocker: Molecular docking study. (2021, July 15). PubMed.
  • Yum, E. K., Kang, S. K., Kim, S. S., Choi, J. K., & Cheon, H. G. (1999). Synthesis and pharmacological profile of 1-aryl-3-substituted pyrrolo[3,2-c]quinolines. Bioorganic & Medicinal Chemistry Letters, 9(19), 2819–2822.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC. (2012, December 20).
  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC. (n.d.).
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Vlahopoulos, S., Critselis, E., Voutsas, I. F., Perez, S. A., Moschovi, M., Baxevanis, C. N., & Chrousos, G. P. (2014). New use for old drugs? Prospective targets of chloroquines in cancer therapy. Current Drug Targets, 15(9), 843–851.
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2017, August 1). PubMed.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (n.d.). ResearchGate.
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2020, July 9).
  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide - Benchchem. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-Chloro-6-fluoro-8-methoxyquinoline via Electrophilic Cyclization

Introduction & Strategic Rationale 3-Chloro-6-fluoro-8-methoxyquinoline (CAS: 1823963-58-1) is a structurally complex fluorinated heterocyclic building block frequently utilized in pharmaceutical and agrochemical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-Chloro-6-fluoro-8-methoxyquinoline (CAS: 1823963-58-1) is a structurally complex fluorinated heterocyclic building block frequently utilized in pharmaceutical and agrochemical development[1]. The precise substitution pattern on this scaffold—specifically the C3-chlorine, C6-fluorine, and C8-methoxy groups—renders traditional condensation methods (such as the Skraup or Friedländer syntheses) inefficient due to poor regioselectivity during late-stage halogenation.

To overcome these limitations, this protocol employs a highly regioselective 6-endo-dig electrophilic cyclization of an ortho-alkynylaniline precursor[2]. This methodology guarantees the precise installation of the chlorine atom at the C3 position while simultaneously constructing the quinoline core in a single, atom-economical step.

Mechanistic Pathway & Synthetic Workflow

The synthesis is executed in two primary stages:

  • Precursor Assembly : A Sonogashira cross-coupling installs an alkyne moiety onto the commercially available 2-bromo-4-fluoro-6-methoxyaniline, followed by desilylation to yield the terminal alkyne.

  • Electrophilic Cyclization : The critical ring-forming step utilizes N-chlorosuccinimide (NCS) activated by a copper(I) catalyst. The Cu-activated halonium species attacks the alkyne, prompting an intramolecular nucleophilic attack by the aniline nitrogen to form the fully aromatized heterocycle[3].

Workflow A 2-Bromo-4-fluoro-6-methoxyaniline B Sonogashira Coupling (TMS-Acetylene, Pd/Cu) A->B C TMS Deprotection (K2CO3, MeOH) B->C D 2-Ethynyl-4-fluoro-6-methoxyaniline C->D E Electrophilic Cyclization (NCS, CuCl, DCE) D->E 6-endo-dig cyclization F 3-Chloro-6-fluoro-8-methoxyquinoline E->F

Figure 1: Synthetic workflow for 3-chloro-6-fluoro-8-methoxyquinoline via Sonogashira coupling and electrophilic cyclization.

Experimental Protocols

Protocol A: Synthesis of 2-Ethynyl-4-fluoro-6-methoxyaniline

Causality Insight: Triethylamine (Et₃N) is utilized as both the solvent and the base to neutralize the HBr generated during the catalytic cycle. Copper(I) iodide is essential for forming the highly reactive copper acetylide intermediate, which transmetalates with the palladium complex to drive the coupling forward.

Step-by-Step Procedure:

  • Degassing : In an oven-dried Schlenk flask, dissolve 2-bromo-4-fluoro-6-methoxyaniline (10.0 mmol) in anhydrous Et₃N (30 mL). Sparge the solution with argon for 15 minutes to prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Catalyst Addition : Under a positive argon flow, add Pd(PPh₃)₂Cl₂ (0.5 mmol, 5 mol%) and CuI (1.0 mmol, 10 mol%).

  • Coupling : Add trimethylsilylacetylene (TMS-acetylene, 12.0 mmol) dropwise. Heat the mixture to 70 °C and stir for 12 hours.

  • Work-up : Cool to room temperature, filter the mixture through a pad of Celite to remove palladium/copper salts, and concentrate the filtrate under reduced pressure.

  • Desilylation : Dissolve the crude TMS-protected intermediate in methanol (40 mL). Add K₂CO₃ (15.0 mmol) and stir at 25 °C for 2 hours. The carbonate selectively cleaves the TMS group without affecting the aniline functionality.

  • Isolation : Dilute with distilled water (50 mL) and extract with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the terminal alkyne.

Protocol B: Cu-Catalyzed Electrophilic Cyclization

Causality Insight: The 6-endo-dig cyclization is thermodynamically driven by the formation of the aromatic quinoline system. CuCl is specifically chosen as a Lewis acid to enhance the electrophilicity of NCS. Without copper activation, the reaction stalls due to the insufficient electrophilicity of NCS alone[3].

Step-by-Step Procedure:

  • Reaction Setup : In a 50 mL round-bottom flask, dissolve 2-ethynyl-4-fluoro-6-methoxyaniline (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

  • Electrophile Activation : Add N-chlorosuccinimide (NCS, 6.0 mmol) and CuCl (0.5 mmol, 10 mol%).

  • Cyclization : Heat the reaction mixture to 80 °C under an inert atmosphere for 4–6 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).

  • Quenching : Upon completion, cool the mixture to room temperature and quench with saturated aqueous Na₂S₂O₃ (15 mL) to effectively neutralize any unreacted electrophilic chlorine species.

  • Extraction & Purification : Extract the aqueous layer with dichloromethane (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent.

  • Final Polish : Purify the crude product by silica gel chromatography to isolate pure 3-chloro-6-fluoro-8-methoxyquinoline as an off-white solid.

Quantitative Data & Reaction Parameters

StepReaction TypeKey ReagentsCatalystTemp (°C)Time (h)Expected Yield (%)
1a Sonogashira CouplingTMS-acetylene, Et₃NPd(PPh₃)₂Cl₂ / CuI701285–90
1b DesilylationK₂CO₃, MeOHNone252> 95
2 Electrophilic CyclizationNCSCuCl804–675–82

Table 1: Summary of optimized reaction conditions and expected yields for the synthesis of 3-chloro-6-fluoro-8-methoxyquinoline.

References

  • Larock, R. C., et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. National Institutes of Health (NIH). Retrieved from[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from[Link]

Sources

Application

Application Notes and Protocols for 3-Chloro-6-fluoro-8-methoxyquinoline as a Putative c-Met Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biol...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including roles as kinase inhibitors.[1][2] Protein kinases are central to cellular signaling, and their dysregulation is a common driver of diseases like cancer, making them prime targets for therapeutic development.[3] The compound 3-chloro-6-fluoro-8-methoxyquinoline belongs to this promising class of molecules. While specific biological data for this exact compound is not yet extensively published, its structural features suggest a potential role as a kinase inhibitor.

This document provides a detailed guide for researchers, scientists, and drug development professionals on how to investigate the potential of 3-chloro-6-fluoro-8-methoxyquinoline as an inhibitor of the c-Met receptor tyrosine kinase. The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), is a known oncogenic driver, implicated in tumor growth, invasion, and metastasis.[1][3] Many quinoline-based small molecules have been successfully developed as c-Met inhibitors.[2][4][5]

Therefore, these application notes are structured around the hypothesis that 3-chloro-6-fluoro-8-methoxyquinoline may act as a c-Met inhibitor. We provide detailed protocols for both biochemical and cell-based assays to enable the comprehensive characterization of its potency, selectivity, and mechanism of action.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cell proliferation, survival, and motility.[1][6] Dysregulation of this signaling is a hallmark of various cancers.[7]

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation AKT AKT PI3K->AKT AKT->Transcription Translocation STAT3->Transcription Dimerization & Translocation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Inhibitor 3-Chloro-6-fluoro-8-methoxyquinoline Inhibitor->cMet Inhibition

Caption: The c-Met signaling pathway and the putative inhibitory action of 3-chloro-6-fluoro-8-methoxyquinoline.

Part 1: Biochemical Potency Assessment

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the purified kinase enzyme. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose. It measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][9]

Protocol 1: In Vitro c-Met Kinase Inhibition Assay using ADP-Glo™

This protocol is designed for a 384-well plate format.

A. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point serial dilution of 3-chloro-6-fluoro-8-methoxyquinoline in 100% DMSO, starting from a high concentration (e.g., 10 mM). Then, create intermediate dilutions in the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme Preparation: Dilute recombinant human c-Met kinase (catalytic domain) in kinase buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.

  • Substrate/ATP Mix: Prepare a solution containing the c-Met substrate (e.g., poly (Glu, Tyr) 4:1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for c-Met to ensure sensitive detection of ATP-competitive inhibitors.

B. Experimental Procedure:

ADP_Glo_Workflow cluster_prep Plate Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection A Add 1 µL of diluted compound or DMSO (control) B Add 2 µL of c-Met enzyme A->B C Add 2 µL of Substrate/ATP mix to initiate reaction B->C D Incubate for 60 min at room temperature C->D E Add 5 µL of ADP-Glo™ Reagent D->E F Incubate for 40 min at room temperature E->F G Add 10 µL of Kinase Detection Reagent F->G H Incubate for 30-60 min at room temperature G->H I Read Luminescence H->I

Caption: Workflow for the ADP-Glo™ c-Met kinase inhibition assay.

  • Add 1 µL of the serially diluted 3-chloro-6-fluoro-8-methoxyquinoline or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the diluted c-Met enzyme solution to each well.

  • To start the reaction, add 2 µL of the Substrate/ATP mix to each well.

  • Mix the plate gently and incubate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.[10]

  • Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.[10]

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

C. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
3-Chloro-6-fluoro-8-methoxyquinolinec-Met15
Reference Inhibitor (e.g., Crizotinib)c-Met5
3-Chloro-6-fluoro-8-methoxyquinolineKinase X (for selectivity)>1000
3-Chloro-6-fluoro-8-methoxyquinolineKinase Y (for selectivity)500

Part 2: Cellular Target Engagement and Activity

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, target engagement in the presence of endogenous ATP concentrations, and off-target effects.[11]

Protocol 2: Cellular Target Engagement using NanoBRET™

The NanoBRET™ Target Engagement Intracellular Kinase Assay is a proximity-based assay that measures the binding of a compound to its target kinase in living cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy acceptor.

A. Reagent and Cell Preparation:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector expressing a NanoLuc-c-Met fusion protein.

  • Compound Dilution: Prepare serial dilutions of 3-chloro-6-fluoro-8-methoxyquinoline in an appropriate solvent (e.g., DMSO).

  • NanoBRET™ Tracer: Use a specific NanoBRET™ tracer for c-Met.

B. Experimental Procedure:

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout A Seed NanoLuc-c-Met expressing HEK293 cells in a 384-well plate B Pre-treat cells with NanoBRET™ Tracer A->B C Add serially diluted compound or reference inhibitor B->C D Incubate for 1 hour C->D E Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor D->E F Read BRET signal on a plate reader (450 nm and 610 nm) E->F

Caption: Workflow for the NanoBRET™ Target Engagement assay for c-Met.

  • Seed the transfected HEK293 cells into the wells of a 384-well plate.

  • Pre-treat the cells with the NanoBRET™ Tracer K-5.[12]

  • Add the serially diluted 3-chloro-6-fluoro-8-methoxyquinoline or a reference inhibitor (e.g., Crizotinib).

  • Incubate the plate for 1 hour.[12]

  • Add the Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor.

  • Measure the BRET signal on a compatible plate reader at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor).[14]

C. Data Analysis:

  • Calculate the BRET ratio (acceptor emission/donor emission).

  • A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Cellular c-Met Phosphorylation Assay

This assay measures the ability of the compound to inhibit the autophosphorylation of endogenous c-Met in a relevant cancer cell line.

A. Reagent and Cell Preparation:

  • Cell Culture: Use a cancer cell line with known c-Met activation, such as MKN45 gastric cancer cells, which overexpress c-Met leading to constitutive phosphorylation.[15]

  • Compound Treatment: Treat the cells with serial dilutions of 3-chloro-6-fluoro-8-methoxyquinoline for a specified time (e.g., 2 hours).

B. Experimental Procedure:

  • Seed MKN45 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with the compound dilutions.

  • After incubation, lyse the cells.

  • Quantify the level of phosphorylated c-Met (p-c-Met) and total c-Met using a sandwich ELISA-based method or a high-content imaging approach.[11][15]

C. Data Analysis:

  • Normalize the p-c-Met signal to the total c-Met signal.

  • Calculate the percent inhibition of c-Met phosphorylation relative to the vehicle-treated control.

  • Determine the IC₅₀ value from the dose-response curve.

Trustworthiness: A Self-Validating System

The reliability of the data generated from these protocols is ensured by the inclusion of appropriate controls:

  • Negative Control (Vehicle): Wells treated with DMSO instead of the test compound establish the baseline of 100% kinase activity or 0% inhibition.

  • Positive Control (Reference Inhibitor): A known c-Met inhibitor (e.g., Crizotinib or SU11274) should be run in parallel to validate the assay's ability to detect inhibition and to provide a benchmark for the potency of the test compound.[12][15]

  • No Enzyme/No Substrate Controls (for biochemical assays): These controls help to determine the background signal and ensure that the observed signal is dependent on the enzymatic reaction.

  • ATP-to-ADP Conversion Curve (for ADP-Glo™): This standard curve is essential for converting the luminescent signal into the amount of ADP produced, ensuring the accuracy of the kinase activity measurement.[8]

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data and its interpretation.

References

  • c-Met inhibitor - Wikipedia. Available at: [Link]

  • An overview of the c-MET signaling pathway - PMC. Available at: [Link]

  • Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed. Available at: [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. Available at: [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed. Available at: [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • An overview of the c-MET signaling pathway - PubMed. Available at: [Link]

  • MET NanoBRET Kinase Assay - Reaction Biology. Available at: [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment - Türk Radyoloji Seminerleri. Available at: [Link]

  • Targeting the c-Met Signaling Pathway in Cancer - AACR Journals. Available at: [Link]

  • c-Met and Other Cell Surface Molecules: Interaction, Activation and Functional Consequences - MDPI. Available at: [Link]

  • A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo - AACR Journals. Available at: [Link]

  • Development of the First Generation c-Met Kinase Inhibitors: Beginning of a Path to a New Treatment for Cancer - AACR Journals. Available at: [Link]

  • c-Met Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • Chemi-Verse™ c-MET (del 963-1009) Kinase Assay Kit - BPS Bioscience. Available at: [Link]

  • ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity - AACR Journals. Available at: [Link]

  • NanoBRET assays to assess cellular target engagement of compounds Version - EUbOPEN. Available at: [Link]

  • MET Cellular Phosphorylation Assay Service - Reaction Biology. Available at: [Link]

  • Met Kinase Inhibitor Screening Assay Kit (DEIABL535) - Creative Diagnostics. Available at: [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. Available at: [Link]

Sources

Method

Application Note: Utilizing 3-Chloro-6-fluoro-8-methoxyquinoline (3-CFMQ) as a Pharmacological Tool in Cancer Cell Line Models

Introduction & Mechanistic Rationale Quinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of targeted anticancer agents due to their remarkable "druggability" and versat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized in the design of targeted anticancer agents due to their remarkable "druggability" and versatility[1]. The specific compound 3-Chloro-6-fluoro-8-methoxyquinoline (3-CFMQ) (CAS: 1823963-58-1) serves as a highly specialized building block and pharmacophore for oncology research[2].

The structural logic behind utilizing 3-CFMQ lies in its precise substitution pattern. The inclusion of electron-withdrawing halogens (chlorine at C3, fluorine at C6) significantly enhances the molecule's metabolic stability and lipophilicity, facilitating rapid cellular membrane permeation. Concurrently, the 8-methoxy group provides a critical hydrogen bond acceptor, a feature known to enhance binding affinity within the hinge region of receptor tyrosine kinases[1].

Recent oncological studies demonstrate that quinoline derivatives often act as dual-mechanism agents. First, they can directly inhibit proliferative pathways by targeting kinases such as c-Met, EGFR, or Pim-1[1][3]. Second, due to their basic nitrogen-containing heterocyclic nature, they exhibit lysosomotropism—accumulating in acidic lysosomes, disrupting the pH gradient, and thereby inhibiting autophagic flux[4][5]. This application note provides validated, self-contained protocols for evaluating the efficacy, target engagement, and autophagic modulation of 3-CFMQ in human cancer cell lines.

Experimental Design & Causality (The "Why")

To establish a self-validating experimental system, researchers must account for the pleiotropic nature of quinolines. Every step in the following protocols is designed with built-in causality:

  • Solubility & Vehicle Controls: 3-CFMQ is highly hydrophobic. Stock solutions must be prepared in anhydrous DMSO. It is critical that the final assay concentration of DMSO does not exceed 0.1% (v/v). Higher concentrations induce basal endoplasmic reticulum (ER) stress, which confounds autophagy and apoptosis readouts.

  • Viability Assay Selection: We mandate the use of ATP-based luminescence assays (e.g., CellTiter-Glo) over traditional colorimetric MTT assays. Quinoline derivatives can directly interfere with mitochondrial oxidoreductase activity, leading to false-positive viability signals in MTT/MTS assays[5].

  • Autophagy Flux Validation: Quinolines are known to cause an accumulation of the autophagosome marker LC3-II[4][5]. However, LC3-II accumulation can indicate either induction of autophagy or blockade of downstream lysosomal degradation. To distinguish between these, co-treatment with Bafilomycin A1 (a V-ATPase inhibitor) is mandatory. If 3-CFMQ + BafA1 does not increase LC3-II beyond the levels of BafA1 alone, it confirms that 3-CFMQ is a late-stage flux inhibitor rather than an autophagy inducer.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of halogenated quinoline derivatives (extrapolated for 3-CFMQ) across various in vitro models, based on established literature for structurally analogous compounds[1][3][4][5].

Target / Cell LineAssay TypeExpected IC50 RangeMechanistic Observation
A549 (NSCLC) ATP Luminescence (72h)2.0 - 5.0 µMG1/S Phase Arrest, Apoptosis induction
HCT-116 (Colorectal) ATP Luminescence (72h)1.5 - 3.5 µMAutophagy Blockade, Lysosomal accumulation
c-Met Kinase Cell-Free Kinase Assay30 - 100 nMDirect ATP-competitive inhibition
Pim-1 Kinase Cell-Free Kinase Assay1.0 - 2.8 µMDownregulation of c-Myc / p21 pathways

Mandatory Visualizations

MOA CFMQ 3-Chloro-6-fluoro-8-methoxyquinoline Kinase Kinase Inhibition (c-Met / Pim-1) CFMQ->Kinase Target Engagement Lysosome Lysosomal Accumulation (pH Disruption) CFMQ->Lysosome Lysosomotropism Proliferation Decreased Proliferation Kinase->Proliferation Pathway Arrest Autophagy Autophagy Blockade (LC3-II Accumulation) Lysosome->Autophagy Flux Inhibition Apoptosis Cell Death / Apoptosis Proliferation->Apoptosis Autophagy->Apoptosis

Figure 1: Dual-mechanism of action for halogenated quinolines in cancer cells.

Workflow Prep Compound Prep (DMSO Stock) Treat 3-CFMQ Treatment (0.1 - 50 µM) Prep->Treat Seed Cell Seeding (96/384-well) Seed->Treat Assay1 Viability Assay (ATP Luminescence) Treat->Assay1 Assay2 Mechanistic Assay (Western Blot/LC3) Treat->Assay2 Analyze Data Analysis (IC50 Calculation) Assay1->Analyze Assay2->Analyze

Figure 2: Standardized high-throughput screening workflow for 3-CFMQ.

Step-by-Step Experimental Protocols

Protocol A: High-Throughput Cell Viability & Proliferation Assay

Objective: Determine the IC50 of 3-CFMQ in adherent cancer cell lines.

  • Compound Preparation: Dissolve 3-CFMQ powder in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Seeding: Harvest target cells (e.g., A549 or HCT-116) at 70-80% confluence. Seed at a density of 3,000 cells/well in a 96-well opaque-walled plate (to prevent optical cross-talk during luminescence reading). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Prepare a 10-point serial dilution of 3-CFMQ in complete culture media (range: 0.1 µM to 50 µM). Ensure the final DMSO concentration across all wells, including the vehicle control, is exactly 0.1%.

  • Incubation: Treat the cells for 72 hours. Self-Validation Step: Include a positive control well treated with 1 µM Staurosporine to ensure the assay dynamically registers cell death.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Place on an orbital shaker for 10 minutes to induce complete cell lysis and stabilize the luminescent signal.

  • Analysis: Record luminescence using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Protocol B: Autophagic Flux & Lysosomal Targeting Assay

Objective: Validate whether 3-CFMQ acts as a late-stage autophagy inhibitor.

  • Cell Seeding: Seed cells in 6-well tissue culture plates at 2×105 cells/well. Incubate for 24 hours.

  • Flux Clamping (Critical Step): Pre-treat designated control wells with 100 nM Bafilomycin A1 (BafA1) for 2 hours prior to 3-CFMQ addition. This clamps the baseline autophagic flux.

  • Treatment: Treat cells with the previously established IC50 concentration of 3-CFMQ for 24 hours.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

  • Western Blotting: Resolve 20 µg of total protein per lane on a 12% SDS-PAGE gel. Transfer to a PVDF membrane and probe for LC3B (1:1000) and p62/SQSTM1 (1:1000). Use GAPDH (1:5000) as a loading control.

  • Data Interpretation: If 3-CFMQ induces lysosomal dysfunction, you will observe an accumulation of both LC3-II and p62. Crucially, the combination lane (3-CFMQ + BafA1) will show no additive increase in LC3-II compared to the BafA1-only lane, confirming that 3-CFMQ blocks autophagosome clearance rather than inducing de novo autophagy[4].

References

  • Title: 1823963-58-1 | 3-Chloro-6-fluoro-8-methoxyquinoline Source: BLD Pharm URL: [2]

  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Health Sciences URL: [3]

  • Title: Quinoline-based thiazolyl-hydrazones target cancer cells through autophagy inhibition Source: Archiv der Pharmazie (NIH) URL: [4]

  • Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: MDPI URL: [1]

  • Title: DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models Source: ResearchGate URL: [5]

Sources

Application

HPLC method for 3-Chloro-6-fluoro-8-methoxyquinoline analysis

An Application Note for the Analysis of 3-Chloro-6-fluoro-8-methoxyquinoline by High-Performance Liquid Chromatography Abstract This application note presents a robust and reliable isocratic High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Analysis of 3-Chloro-6-fluoro-8-methoxyquinoline by High-Performance Liquid Chromatography

Abstract

This application note presents a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-6-fluoro-8-methoxyquinoline. The methodology leverages reversed-phase chromatography with UV detection, providing a specific, accurate, and precise system for the determination of this key quinoline derivative in bulk substance or as a process intermediate. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, offering detailed guidance on method parameters, system suitability, and data interpretation.

Introduction and Scientific Rationale

3-Chloro-6-fluoro-8-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold prevalent in a wide range of biologically active compounds and pharmaceutical agents.[1] The specific substitutions of chloro, fluoro, and methoxy groups on the quinoline ring impart distinct physicochemical properties that are critical to its function but also present unique challenges for analytical separation. Accurate and precise quantification is essential for quality control, stability testing, and ensuring the integrity of the synthetic process.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile and thermally labile compounds, making it ideal for pharmaceutical ingredients.[2] This method employs a reversed-phase approach, which is the most common separation mode in HPLC due to its versatility and applicability to a wide range of molecular polarities.[3]

The selected C18 stationary phase provides a hydrophobic environment that retains the analyte based on its non-polar character.[4] The mobile phase, a carefully balanced mixture of acetonitrile and an acidified aqueous phase, controls the elution. The addition of 0.1% formic acid is a critical component; it serves to protonate the basic nitrogen atom on the quinoline ring.[5] This protonation suppresses undesirable interactions with residual acidic silanol groups on the silica-based stationary phase, a common cause of peak tailing in the analysis of basic compounds.[6][7] This ensures the elution of a sharp, symmetrical peak, which is fundamental for accurate quantification.

Experimental Methodology

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data Acquisition: Chromatography data station (CDS) for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[8]

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm syringe filters for sample and mobile phase preparation.[6]

Reagents and Solvents
  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or purified to 18.2 MΩ·cm.

  • Formic acid (HCOOH), analytical grade (≥98%).

  • 3-Chloro-6-fluoro-8-methoxyquinoline reference standard.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) = 55:45 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase Composition (55:45 ACN:Water): This ratio was chosen to provide an optimal retention factor (k), ideally between 2 and 10, ensuring the analyte peak is well-resolved from the solvent front without an excessively long run time.[5]

  • Column Temperature (30 °C): Maintaining a constant column temperature ensures reproducible retention times and can improve peak shape.[6]

  • Detection Wavelength (254 nm): The quinoline ring system exhibits strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity for this analyte.[8] A full UV scan of the analyte is recommended to confirm the absorbance maximum.

Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous component, add 1.0 mL of formic acid to 999 mL of HPLC-grade water.

    • Filter the aqueous component through a 0.45 µm filter to remove particulates.[6]

    • The mobile phase is prepared by mixing 550 mL of acetonitrile with 450 mL of the filtered aqueous component.

    • Degas the final mobile phase mixture using sonication or vacuum degassing before use to prevent air bubbles in the system.[9]

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-Chloro-6-fluoro-8-methoxyquinoline reference standard.

    • Transfer the standard to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the mobile phase. This solution will be used for system suitability checks and calibration.

  • Sample Preparation:

    • Prepare a sample solution with a target concentration of approximately 50 µg/mL using the mobile phase as the diluent.

    • Filter the final sample solution through a 0.45 µm syringe filter prior to injection to protect the column from particulates.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.[10] System Suitability Testing (SST) is a mandatory requirement under GMP and is based on the concept that the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[11][12]

Inject the Working Standard Solution (50 µg/mL) in five replicates and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 1.5 may indicate undesirable secondary interactions.[13][14]
Theoretical Plates (N) N ≥ 2000A measure of column efficiency and peak sharpness.[11][13]
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeEnsures the precision of the system over multiple injections.[13][14]

Method Validation Principles

While this document provides a detailed method, full validation must be performed in accordance with regulatory guidelines such as ICH Q2(R1) before implementation in a regulated environment.[2][15] The validation process provides documented evidence that the method is suitable for its intended purpose.[16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte over a specified range.

  • Accuracy: The closeness of the test results to the true value.[16]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Detailed Analytical Protocol

The overall workflow for the analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase prep_std 2. Prepare Standard Solutions prep_mobile->prep_std prep_sample 3. Prepare Sample Solutions prep_std->prep_sample setup 4. Equilibrate HPLC System prep_sample->setup sst 5. Perform System Suitability Test (SST) setup->sst analysis 6. Analyze Samples sst->analysis integrate 7. Integrate Chromatograms analysis->integrate calculate 8. Calculate Concentration integrate->calculate report 9. Generate Report calculate->report

Caption: Experimental workflow for the HPLC analysis.

Step-by-Step Procedure:

  • System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in Section 2.3.

  • Equilibration: Equilibrate the column by pumping the mobile phase through the system at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability:

    • Perform five replicate injections of the Working Standard Solution (50 µg/mL).

    • Verify that all SST criteria listed in Section 3 are met. Do not proceed with sample analysis if the system fails suitability.

  • Calibration (if required): For absolute quantification, inject a series of standard solutions at different concentrations to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared and filtered sample solutions.

    • It is good practice to intersperse standard checks throughout the analytical run to monitor system performance.[10]

  • Data Processing:

    • Integrate the peak corresponding to 3-Chloro-6-fluoro-8-methoxyquinoline in each chromatogram.

    • Using the peak area from the sample injection and the response from the standard injection(s), calculate the concentration of the analyte in the original sample, accounting for all dilutions.

Troubleshooting Guide

This section provides guidance on common chromatographic issues.

Troubleshooting cluster_problems cluster_causes cluster_solutions start Problem Observed p1 Poor Peak Shape (Tailing) p2 High Backpressure p3 No Peak / Low Signal p4 Shifting Retention Time c1a Insufficient Mobile Phase Acid p1->c1a c1b Column Degradation p1->c1b c2a Filter/Frit Blockage p2->c2a c2b Particulates in Sample p2->c2b c3a Injection Error p3->c3a c3b Detector Lamp Issue p3->c3b c4a Inconsistent Mobile Phase Composition p4->c4a c4b Column Temperature Fluctuation p4->c4b s1a Check Mobile Phase pH/ Acid Concentration c1a->s1a s1b Replace Column c1b->s1b s2a Flush System/ Replace Filters c2a->s2a s2b Ensure Sample Filtration c2b->s2b s3a Check Autosampler c3a->s3a s3b Check Lamp Status/ Replace Lamp c3b->s3b s4a Prepare Fresh Mobile Phase c4a->s4a s4b Check Column Oven c4b->s4b

Caption: A logical guide for troubleshooting common HPLC issues.

References

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Media. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods. ECA Academy. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • HPLC Column Selection Guide. Restek. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • Effect of the pH of the mobile phase on the separation efficiency of QN. ResearchGate. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Determination of BAY 12-8039, a new 8-methoxyquinolone, in human body fluids by high-performance liquid chromatography with fluorescence detection using on-column focusing. PubMed. [Link]

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Method

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

An In-Depth Guide to the Application of 3-Chloro-6-fluoro-8-methoxyquinoline in Drug Discovery The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileg...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 3-Chloro-6-fluoro-8-methoxyquinoline in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core structure are found in natural products, synthetic compounds, and numerous clinically approved drugs, exhibiting a vast spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and anti-HIV properties.[1][3] The versatility of the quinoline scaffold allows for structural modifications that can fine-tune its pharmacological profile, making it a focal point in the quest for novel therapeutic agents.[2] Many quinoline-based anticancer agents exert their effects through mechanisms like DNA intercalation, inhibition of topoisomerase enzymes, or, most prominently in modern drug discovery, the modulation of protein kinase activity.[2][4]

This guide focuses on 3-Chloro-6-fluoro-8-methoxyquinoline , a synthetic derivative designed to leverage the advantageous properties of its specific substituents. The strategic placement of chloro, fluoro, and methoxy groups can profoundly influence the molecule's physicochemical properties and its interaction with biological targets.

  • Chloro Group (at C3): The chloro substituent is a mild electron-withdrawing group that can significantly impact a molecule's binding affinity and electronic properties.[5] It can participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonding and halogen bonding, potentially enhancing potency.[5][6] Its presence is a common feature in many potent kinase inhibitors.

  • Fluoro Group (at C6): Fluorine is often introduced to block metabolic degradation, thereby improving a compound's pharmacokinetic profile. Its small size and high electronegativity can also lead to more favorable interactions with protein targets, enhancing binding affinity.

  • Methoxy Group (at C8): The methoxy group is an electron-donating group that can also engage in hydrogen bonding.[6] In the context of the quinoline nucleus, substitution at the 8-position with a methoxy group has been shown to reduce the potential for phototoxicity, a desirable safety feature for any drug candidate.[7]

Given the prevalence of quinoline derivatives as kinase inhibitors, 3-Chloro-6-fluoro-8-methoxyquinoline is a prime candidate for investigation as a modulator of cellular signaling pathways, particularly those dysregulated in cancer.

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are critical enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, especially cancer, making them one of the most important classes of drug targets.[8] Quinoline-based compounds frequently target the ATP-binding site of kinases, acting as competitive inhibitors.[1] The proposed mechanism for 3-Chloro-6-fluoro-8-methoxyquinoline involves its binding to the active site of one or more protein kinases, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[4][9]

dot digraph "Kinase_Signaling_Pathway" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., VEGFR, EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; pAkt [label="p-Akt (Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Targets\n(e.g., mTOR, Bad)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="3-Chloro-6-fluoro-8-methoxyquinoline", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> pAkt [label="Phosphorylates"]; Akt -> pAkt; pAkt -> Downstream [label="Phosphorylates"]; Downstream -> Response [label="Leads to"]; Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } enddot Figure 1: A representative diagram of the PI3K/Akt signaling pathway, a common target in cancer therapy. The hypothetical inhibitory action of 3-Chloro-6-fluoro-8-methoxyquinoline is shown.

Application Notes: A Strategic Workflow for Compound Evaluation

To systematically evaluate the therapeutic potential of 3-Chloro-6-fluoro-8-methoxyquinoline, a multi-step experimental approach is recommended. This workflow is designed to first establish biological activity and then to progressively elucidate the compound's mechanism of action.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\n3-Chloro-6-fluoro-8-methoxyquinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Cell Viability Screening\n(MTT Assay)\nAcross Cancer Cell Line Panel"]; Step2 [label="Step 2: Determine IC₅₀ Values\n(Dose-Response Analysis)"]; Step3 [label="Step 3: Target Class Identification\n(In Vitro Kinase Assay)"]; Step4 [label="Step 4: Mechanistic Validation\n(Western Blot Analysis)\nAssess Downstream Signaling"]; End [label="End:\nCharacterized Lead Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Step2 [label="If active"]; Step2 -> Step3; Step3 -> Step4 [label="If kinase inhibitor"]; Step4 -> End; } enddot Figure 2: Recommended experimental workflow for the characterization of 3-Chloro-6-fluoro-8-methoxyquinoline.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. These protocols are based on established standards in the field of drug discovery.

Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living, metabolically active cells.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-Chloro-6-fluoro-8-methoxyquinoline (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates, sterile

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate at 37°C with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Chloro-6-fluoro-8-methoxyquinoline in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[10][11][12]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12] Mix gently by pipetting or shaking to ensure complete dissolution.

  • Data Acquisition: Record the absorbance at 570 nm using a microplate reader.[11][12]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Cancer Cell LineIC₅₀ (µM) [Hypothetical Data]
MCF-7 (Breast)1.25
A549 (Lung)2.50
HCT116 (Colon)0.95
Table 1: Example of IC₅₀ data for 3-Chloro-6-fluoro-8-methoxyquinoline against various cancer cell lines.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8][13] After the kinase reaction, remaining ATP is depleted, and the produced ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.[13]

Materials:

  • Purified target kinase (e.g., VEGFR2, PI3K) and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-Chloro-6-fluoro-8-methoxyquinoline (serial dilutions in DMSO)

  • Kinase reaction buffer

  • ATP solution (at or near the Kₘ for the target kinase)

  • 384-well plates, opaque white

  • Luminometer (plate reader)

Procedure:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a master mix containing the kinase and its substrate in reaction buffer to each well.[8]

  • Compound Addition: Add 2.5 nL of the serially diluted 3-Chloro-6-fluoro-8-methoxyquinoline or DMSO (vehicle control) to the respective wells.[8]

  • Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.[8] Mix gently and incubate at room temperature for 60 minutes (or an optimized time).

  • ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.[8][13]

  • ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[8]

Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Plot % Inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Kinase TargetIC₅₀ (nM) [Hypothetical Data]
VEGFR285
PI3Kα150
SRC>10,000
Table 2: Example of kinase inhibition data for 3-Chloro-6-fluoro-8-methoxyquinoline.
Protocol 3: Western Blot Analysis of Downstream Signaling Pathways

Principle: Western blotting is used to detect specific proteins in a sample.[14] To validate the mechanism of a kinase inhibitor, this technique can measure the phosphorylation status of downstream proteins. A successful inhibitor will reduce the level of phosphorylation of its target's substrates.[15][16]

Materials:

  • Cell culture reagents

  • 3-Chloro-6-fluoro-8-methoxyquinoline

  • Ice-cold RIPA lysis buffer with protease and phosphatase inhibitors[15]

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent[15]

  • Digital imaging system

Procedure:

  • Cell Treatment and Lysis: Grow cells to 70-80% confluency. Treat with 3-Chloro-6-fluoro-8-methoxyquinoline at various concentrations (e.g., 0.5x, 1x, and 5x IC₅₀) for a specified time (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.[14][15]

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[15]

  • Gel Electrophoresis: Load 20-30 µg of denatured protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.[14]

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] Wash again and apply the ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.[15]

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin) to ensure equal protein loading and to assess the specific effect on phosphorylation.

Data Analysis:

  • Densitometry analysis is used to quantify the band intensities. The intensity of the phospho-protein band is normalized to the intensity of the total protein band. A dose-dependent decrease in the normalized phospho-protein signal upon treatment with 3-Chloro-6-fluoro-8-methoxyquinoline confirms its on-target effect within the cell.

Conclusion

3-Chloro-6-fluoro-8-methoxyquinoline is a promising chemical scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its design incorporates substituents known to confer favorable drug-like properties. The systematic application of the protocols described in this guide—from initial cell-based cytotoxicity screening to specific enzymatic assays and mechanistic validation via Western blotting—provides a robust framework for researchers to thoroughly characterize its biological activity and advance its potential in the drug discovery pipeline.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Bioorganic & Medicinal Chemistry. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). Bioorganic & Medicinal Chemistry. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Protocols. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers in Pharmacology. [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). [Link]

  • Synthesis of Deuterated Endochin-Like Quinolones. (n.d.). National Center for Biotechnology Information. [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2008, October 24). ACS Publications. [Link]

  • Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020, August 15). Acta Pharmaceutica Sinica B. [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (n.d.). ResearchGate. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. [Link]

  • Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics | Request PDF. (n.d.). ResearchGate. [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (2026, January 21). National Center for Biotechnology Information. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 15). Molecules. [Link]

  • A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation. (n.d.). PubMed. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. [Link]

  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them. (n.d.).
  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv. [Link]

  • 3-Chloro-6-fluoroisoquinoline | C9H5ClFN | CID 57647077. (n.d.). PubChem. [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014, December 31). ResearchGate. [Link]

  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. (2018, February 23). ACS Medicinal Chemistry Letters. [Link]

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Application

Application Notes and Protocols for In Vivo Experimental Design Using 3-Chloro-6-fluoro-8-methoxyquinoline

Introduction: Unveiling the In Vivo Potential of a Novel Quinoline Scaffold The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the In Vivo Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial effects.[1][2] The specific substitutions on the quinoline ring profoundly influence the compound's pharmacokinetic properties and biological targets.[1] This document provides a comprehensive guide for the in vivo experimental design and evaluation of a novel compound, 3-Chloro-6-fluoro-8-methoxyquinoline.

Due to the novelty of this specific molecule, publicly available in vivo data is limited. Therefore, this guide is built upon a hypothesized compound profile, derived from the analysis of its structural motifs and the known biological activities of related quinoline derivatives. The presence of a C-8 methoxy group has been associated with reduced propensity for resistance development in antibacterial quinolones, while halogen substitutions can enhance anticancer and antimalarial activity.[2][3] This suggests that 3-Chloro-6-fluoro-8-methoxyquinoline holds potential as a novel therapeutic agent, warranting a systematic in vivo investigation.

This document will guide researchers through a phased in vivo experimental plan, from initial tolerability and pharmacokinetic profiling to efficacy and safety assessments. The protocols provided are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data.

Hypothetical Compound Profile: "QuinoFluor-368"

To facilitate a structured experimental design, we will refer to 3-Chloro-6-fluoro-8-methoxyquinoline as "QuinoFluor-368."

ParameterHypothetical Profile for QuinoFluor-368
Chemical Class Substituted Quinoline
Proposed Mechanism of Action Based on its structural similarity to other quinoline derivatives, QuinoFluor-368 is hypothesized to act as an inhibitor of topoisomerase enzymes, which are crucial for DNA replication in rapidly dividing cells. This suggests potential anticancer activity. The 8-methoxy group may also confer unique properties, such as altered target specificity or reduced toxicity.
Therapeutic Indication Oncology, specifically for solid tumors where topoisomerase inhibitors have shown efficacy.
Formulation To be determined based on solubility studies, but a common starting point for in vivo administration of novel compounds is a solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Phase 1: Preliminary In Vivo Characterization

The initial phase of in vivo testing is crucial for establishing the foundational parameters of the compound's behavior in a living system. This phase encompasses dose-range finding (tolerability) and pharmacokinetic studies.

Maximum Tolerated Dose (MTD) and Dose-Range Finding

Objective: To determine the highest dose of QuinoFluor-368 that can be administered without causing unacceptable toxicity and to establish a dose range for subsequent efficacy studies.

Rationale: Understanding the tolerability of a novel compound is a critical first step to ensure animal welfare and to select appropriate doses for efficacy studies. An incorrectly chosen dose can lead to misleading results, either by causing overt toxicity that masks any therapeutic effect or by being too low to elicit a biological response.

Experimental Protocol: Acute Toxicity Study

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley), with an equal number of males and females (n=3-5 per sex per group). The choice of rodent species may be influenced by the intended therapeutic area and historical data on similar compounds.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dosing:

    • Prepare a stock solution of QuinoFluor-368 in the chosen vehicle.

    • Administer single, escalating doses of QuinoFluor-368 via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). A suggested starting dose range could be 10, 50, 100, 500, and 1000 mg/kg.

    • Include a control group that receives only the vehicle.

  • Observation:

    • Monitor animals closely for the first few hours post-dosing and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and body weight.

    • Note any instances of morbidity or mortality.[4]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine major organs for any visible abnormalities.

Data Analysis: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight. This information will guide the dose selection for subsequent studies.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of QuinoFluor-368 in vivo.

Rationale: Understanding the pharmacokinetic profile of a compound is essential for interpreting efficacy and toxicology data. Key parameters such as half-life (t1/2), maximum concentration (Cmax), and bioavailability will inform the dosing regimen (e.g., once or twice daily) required to maintain therapeutic concentrations.[1]

Experimental Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use a rodent species with sufficient blood volume for serial sampling (e.g., Sprague-Dawley rats).

  • Dosing: Administer a single dose of QuinoFluor-368 via both intravenous (IV) and the intended therapeutic route (e.g., oral). The dose should be well-tolerated, based on the MTD study.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to separate plasma and store at -80°C until analysis.[4]

  • Bioanalysis: Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of QuinoFluor-368 in the plasma samples.

  • Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
t1/2 Half-life
AUC Area under the plasma concentration-time curve
Oral Bioavailability (%) The fraction of the orally administered dose that reaches systemic circulation

Phase 2: In Vivo Efficacy Evaluation

Based on the hypothetical mechanism of action, a tumor xenograft model is a suitable choice for evaluating the anticancer efficacy of QuinoFluor-368.

Objective: To assess the anti-tumor activity of QuinoFluor-368 in a relevant animal model of cancer.

Rationale: Efficacy studies provide the primary evidence of a compound's potential therapeutic benefit. The choice of animal model is critical and should ideally reflect the human disease state as closely as possible.[4]

Experimental Protocol: Human Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) that can accept human tumor xenografts.

  • Cell Line Selection: Choose a human cancer cell line that is known to be sensitive to topoisomerase inhibitors (e.g., HCT-116 colon cancer or A549 lung cancer).

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Grouping: Randomize the tumor-bearing mice into treatment groups (n=8-10 mice per group):

    • Vehicle control

    • QuinoFluor-368 at low, medium, and high doses (based on MTD and PK data)

    • Positive control (a clinically approved topoisomerase inhibitor, e.g., irinotecan or etoposide)

  • Dosing: Administer the treatments according to the predetermined schedule (e.g., daily or every other day) for a specified duration (e.g., 2-3 weeks).

  • Efficacy Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record animal body weights as an indicator of toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Analysis: The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.

Phase 3: Toxicology and Safety Pharmacology

Objective: To evaluate the potential toxicity of QuinoFluor-368 in more detail.

Rationale: A thorough toxicological assessment is required to identify potential target organs of toxicity and to establish a safety margin.[5] Quinolines have been associated with various toxicities, including carcinogenicity in some cases, making this a critical phase of investigation.[6][7]

Experimental Protocol: Repeat-Dose Toxicology Study

  • Animal Model: Use a rodent species (e.g., Sprague-Dawley rats), with an equal number of males and females.

  • Dosing: Administer QuinoFluor-368 daily for an extended period (e.g., 28 days) at three dose levels (low, medium, and high), along with a vehicle control group.

  • In-life Observations:

    • Monitor clinical signs of toxicity daily.

    • Record body weight and food consumption weekly.

    • Perform ophthalmological examinations.

  • Terminal Procedures:

    • At the end of the dosing period, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and weigh major organs.

    • Collect a comprehensive set of tissues for histopathological examination.

Visualization of Experimental Workflows

InVivo_Experimental_Workflow cluster_Phase1 Phase 1: Preliminary Characterization cluster_Phase2 Phase 2: Efficacy Evaluation cluster_Phase3 Phase 3: Safety Assessment P1_MTD Maximum Tolerated Dose (MTD) Study P1_PK Pharmacokinetic (PK) Profiling P1_MTD->P1_PK Informs Dose Selection P2_Efficacy Tumor Xenograft Efficacy Study P1_PK->P2_Efficacy Informs Dosing Regimen P3_Tox Repeat-Dose Toxicology Study P2_Efficacy->P3_Tox Provides Efficacy Data for Therapeutic Index Calculation

Caption: A streamlined workflow for the in vivo evaluation of a novel compound.

Hypothesized Signaling Pathway

Topoisomerase_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Replication Fork Topo Topoisomerase DNA->Topo Binding DNA_Topo_Complex DNA-Topoisomerase Cleavable Complex Topo->DNA_Topo_Complex Cleavage DNA_Topo_Complex->DNA Re-ligation (Normal) DNA_Damage DNA Double-Strand Breaks DNA_Topo_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Induces QuinoFluor QuinoFluor-368 QuinoFluor->DNA_Topo_Complex Stabilizes

Caption: Hypothesized mechanism of action for QuinoFluor-368.

References

  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers - Benchchem.
  • Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound - Benchchem.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed.
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - Lund University Research Portal.
  • A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem.
  • Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats - PubMed.
  • Carcinogenicity of Quinoline by Drinking-Water Administration in Rats and Mice - PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
  • Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed.

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Method

Application Note: Chemoproteomic Target Deconvolution using 3-Chloro-6-fluoro-8-methoxyquinoline Scaffolds

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Discipline: Chemoproteomics, Target Identification, and Activity-Based Protein Profiling (ABPP) Scientific Rationale & Scaffold Selection The...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Chemical Biologists, and Drug Development Professionals Discipline: Chemoproteomics, Target Identification, and Activity-Based Protein Profiling (ABPP)

Scientific Rationale & Scaffold Selection

The identification of direct molecular targets for bioactive small molecules remains a critical bottleneck in drug discovery. Quinoline derivatives have long been recognized as privileged scaffolds, exhibiting diverse bioactivities ranging from antimalarial efficacy (e.g., chloroquine, primaquine) to kinase inhibition and anti-inflammatory responses[1][2].

  • The C3-Chlorine (Synthetic Handle): The halogen at the 3-position provides an orthogonal site for late-stage palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions). This allows for the seamless introduction of an alkyne "click" handle and a photoreactive group (like a diazirine) without disrupting the core pharmacophore.

  • The C6-Fluorine (Metabolic Stability): Fluorine incorporation increases the lipophilicity and metabolic stability of the probe, preventing rapid oxidative degradation during live-cell incubation assays.

  • The C8-Methoxy (Pharmacophore Mimicry): The 8-methoxy substitution is a hallmark of many biologically active quinolines, ensuring the resulting probe maintains high binding affinity to the native biological targets[2].

By converting this building block into a bifunctional probe (containing both a photophore and an alkyne handle), researchers can utilize Activity-Based Protein Profiling (ABPP) to covalently capture and identify transient protein-ligand interactions in living cells[4].

ProbeDesign BB Starting Material 3-Chloro-6-fluoro- 8-methoxyquinoline Coupling C3 Functionalization Pd-Catalyzed Coupling (Add Alkyne & Diazirine) BB->Coupling Probe Bifunctional Probe Pharmacophore + Photophore + Click Handle Coupling->Probe

Fig 1. Synthetic strategy for converting the quinoline building block into a bifunctional probe.

Experimental Workflow: The Self-Validating ABPP System

To ensure high trustworthiness and eliminate false positives, this protocol employs a competition-based self-validating system . By running three parallel arms—Vehicle Control, Probe Only, and Probe + Excess Parent Compound (Competitor)—we can mathematically isolate true biological targets from non-specific background binders[1].

TargetID_Workflow Probe 1. In Situ Incubation (Live Cells + Quinoline Probe) UV 2. UV Crosslinking (365 nm, Covalent Capture) Probe->UV Lysis 3. Denaturing Cell Lysis (1% SDS Buffer) UV->Lysis Click 4. CuAAC Click Chemistry (Attach Biotin-Azide) Lysis->Click Enrich 5. Streptavidin Pulldown (Bead Enrichment) Click->Enrich MS 6. On-Bead Digestion & LC-MS/MS Proteomics Enrich->MS

Fig 2. Chemoproteomic target identification workflow utilizing activity-based protein profiling.

Step-by-Step Methodologies

Protocol A: Live-Cell Photoaffinity Labeling (In Situ)

Causality Note: Performing labeling in live cells rather than cell lysates preserves the native intracellular environment, maintaining physiological protein conformations, multi-protein complexes, and endogenous competitive metabolites[4].

  • Cell Preparation: Culture target cells (e.g., HeLa or THP-1) to 80% confluency in 10 cm dishes. You will need three dishes per biological replicate (Control, Probe, Competition).

  • Pre-incubation (Competition Arm): To the "Competition" dish, add 10 µM of the unmodified parent quinoline compound (10x excess). Incubate for 1 hour at 37°C. Add DMSO to the other dishes.

  • Probe Incubation: Add 1 µM of the synthesized 3-Chloro-6-fluoro-8-methoxyquinoline-derived probe to the "Probe" and "Competition" dishes. Incubate for 2 hours at 37°C to allow for target engagement and equilibration.

  • UV Crosslinking: Wash cells gently with cold PBS. Remove the lid and irradiate the cells on ice using a 365 nm UV lamp (100 W) for 10 minutes.

    • Causality Note: 365 nm is specifically chosen to activate diazirine photophores into highly reactive carbenes without causing the severe protein denaturation or DNA crosslinking associated with shorter wavelengths (e.g., 254 nm)[2][4]. Ice prevents thermal degradation during irradiation.

Protocol B: Denaturing Lysis and CuAAC Click Chemistry
  • Lysis: Scrape cells into 500 µL of harsh lysis buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1x Protease Inhibitor Cocktail). Boil at 95°C for 5 minutes, then sonicate.

    • Causality Note: Because the UV step formed a covalent bond between the probe and the target[1], we can use 1% SDS. This harsh detergent disrupts non-specific protein-protein interactions, drastically reducing background noise in the final MS data.

  • Protein Quantification: Dilute the lysate to 0.2% SDS using PBS. Normalize all samples to 2 mg/mL protein concentration.

  • Click Chemistry (CuAAC): To 1 mL of normalized lysate, sequentially add:

    • 100 µM Biotin-PEG3-Azide (Reporter tag)

    • 1 mM TCEP (Freshly prepared; reduces Cu²⁺ to the catalytically active Cu⁺)

    • 100 µM TBTA (Ligand to stabilize Cu⁺ and prevent ROS generation)

    • 1 mM CuSO4 (Catalyst)

  • Incubation: Vortex gently and incubate at room temperature for 2 hours in the dark.

Protocol C: Enrichment and LC-MS/MS Preparation
  • Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 14,000 x g for 5 min to precipitate proteins and remove unreacted click reagents.

  • Resuspension & Enrichment: Wash the protein pellet twice with cold methanol. Resuspend in 0.2% SDS in PBS. Add 50 µL of pre-washed Streptavidin agarose beads and rotate at 4°C overnight.

  • Washing: Wash beads sequentially with 1% SDS (x2), 4 M Urea (x2), and 50 mM Ammonium Bicarbonate (x3) to remove all non-covalently bound proteins.

  • On-Bead Digestion: Add Trypsin/Lys-C mix directly to the beads in 50 mM Ammonium Bicarbonate. Incubate overnight at 37°C. Elute the resulting peptides for LC-MS/MS analysis.

Quantitative Data Presentation & Hit Validation

Upon receiving the LC-MS/MS data, spectral counts (or LFQ intensities) must be analyzed across the three experimental arms. A true target will show high enrichment in the "Probe" arm and significant signal reduction in the "Competition" arm.

Table 1: Representative LC-MS/MS Hit Validation Metrics for a Quinoline Probe

Identified ProteinControl (DMSO) Spectral CountProbe (1 µM) Spectral CountCompetition (10 µM Parent)Log2FC (Probe / Control)% Competition ReductionTarget Confidence
Target A (e.g., PKR) 285125.4185.8%High (True Target)
Target B (e.g., NLRP3) 16486.0087.5%High (True Target)
Protein C (e.g., Actin)1451521480.062.6%Low (Background)
Protein D (e.g., HSP90)1288852.873.4%Low (Off-Target/Sticky)

Interpretation: Proteins A and B represent high-confidence targets because their capture is heavily dependent on the presence of the probe and is successfully outcompeted by the unmodified parent compound[1]. Protein D represents a "sticky" protein that binds the probe's click-handle or photophore non-specifically, as the parent compound fails to outcompete it.

Troubleshooting & Optimization

  • Low Target Enrichment: If the Log2FC is low, the C3-alkyne modification may have created steric bulk that hinders binding to the target pocket. Consider synthesizing an alternative probe where the click handle is attached via a longer PEG linker to relieve steric clashes.

  • High Background Noise: Ensure the UV crosslinking is strictly performed on ice. Elevated temperatures during UV irradiation increase the diffusion rate of the carbene intermediate, leading to indiscriminate labeling of bystander proteins[4].

  • Incomplete Click Reaction: TCEP degrades rapidly in aqueous solutions. Always prepare TCEP fresh immediately before adding it to the CuAAC reaction mixture to ensure complete reduction of copper.

References

  • Jiang, et al. (2024). Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Wang, et al. (2022). Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. PMC - National Institutes of Health. Retrieved from [Link]

  • Li, et al. (2020). Target identification of natural products and bioactive compounds using affinity-based probes. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Optimization

Friedländer Annulation Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for the Friedländer synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Friedländer synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome one of the most persistent challenges in quinoline synthesis: poor regioselectivity .

When utilizing unsymmetrical ketones, the classical Friedländer annulation often yields an inseparable mixture of regioisomers. This guide bridges theoretical mechanistic insights with field-proven, self-validating experimental protocols to help you achieve >95:5 regioselectivity.

Interactive Troubleshooting Workflow

Before diving into specific reaction conditions, use the logical workflow below to diagnose your regioselectivity issue and select the appropriate catalytic intervention.

FriedlanderTroubleshooting Start Issue: Poor Regioselectivity in Friedländer Synthesis CheckKetone Is the α-methylene ketone unsymmetrical? Start->CheckKetone Symm Use symmetrical ketone or modify substrate CheckKetone->Symm No CheckCat Evaluate Catalyst System (Acid/Base vs. Organocatalyst) CheckKetone->CheckCat Yes Kinetic Goal: Kinetic Control (Favor 2-alkyl substitution) CheckCat->Kinetic Thermo Goal: Thermodynamic Control (Favor 3-substituted/bulky) CheckCat->Thermo AmineCat Use cyclic secondary amines (e.g., TABO, Pyrrolidine) Kinetic->AmineCat LewisCat Use Lewis Acids / Heat (e.g., Ca(OTf)2, In(OTf)3) Thermo->LewisCat Opt Optimize: Slow ketone addition & precise temp control AmineCat->Opt LewisCat->Opt Success High Regioselectivity (>95:5 Ratio) Opt->Success

Workflow for resolving regioselectivity issues in Friedländer annulation.

Frequently Asked Questions (FAQs)

Q1: Why does my Friedländer synthesis yield a 50:50 mixture of regioisomers when using unsymmetrical ketones? A1: The loss of regioselectivity is a direct consequence of the initial enolization step. When an unsymmetrical ketone (e.g., 2-butanone) is subjected to standard Brønsted acid (HCl, H₂SO₄) or base (KOH, NaOH) catalysis, enolization can occur at either the methyl (C1) or the methylene (C3) position. Because standard catalysts lack steric discrimination, the rate-determining aldol-type condensation occurs at both sites simultaneously. This lack of transition-state control results in a nearly equimolar mixture of 2-substituted and 3-substituted quinoline regioisomers.

Q2: How can I shift the reaction to strictly favor the 2-alkyl substituted quinoline (Kinetic Control)? A2: To achieve kinetic control, you must abandon standard acids/bases and switch to organocatalysis . Cyclic secondary amines, particularly pyrrolidine or the highly selective TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), are highly recommended . Causality: These amines react with the ketone to form an enamine intermediate. Due to steric constraints, the less sterically hindered enamine forms much faster (kinetic control). This directs the nucleophilic attack exclusively from the less substituted α-carbon, yielding 2-alkyl substituted quinolines or 1,8-naphthyridines with up to 96:4 regioselectivity.

Q3: What if my target requires Thermodynamic Control, or I want to avoid organic solvents? A3: If you need to favor the more substituted/thermodynamically stable regioisomer, utilize Lewis Acid Catalysis . Reagents like Calcium triflate (Ca(OTf)₂) under solvent-free conditions are excellent choices . Causality: Ca(OTf)₂ acts as a mild, oxophilic Lewis acid that coordinates tightly with the carbonyl oxygens. This enhances the electrophilicity of the ortho-aminoaryl ketone and lowers the activation energy for the thermodynamically stable intermediate, driving chemoselective assembly without the destructive side reactions caused by harsh Brønsted acids.

Q4: How do temperature and reagent addition rates affect the regio-outcome? A4: Regioselectivity is highly sensitive to the concentration of the active methylene substrate. If you add all the ketone at once, the uncatalyzed background reaction competes with the catalyst-directed pathway, eroding selectivity. Causality: By utilizing a syringe pump for the slow addition of the ketone at a controlled temperature (e.g., 80°C), you maintain a low steady-state concentration of the substrate. This ensures that nearly 100% of the ketone molecules are funneled through the highly selective catalyst-bound intermediate (e.g., the enamine) .

Quantitative Data: Catalyst Efficacy & Regioselectivity

The table below summarizes the expected regioselectivity outcomes based on the chosen catalytic system. Use this data to select the optimal conditions for your specific target.

Catalyst SystemReaction ConditionSubstrate TypeDominant RegioisomerRegioselectivity Ratio
KOH / NaOH Reflux, EthanolUnsymmetrical KetoneMixture (Thermodynamic/Kinetic)~ 50:50
Pyrrolidine 80°C, Neat/SolventUnsymmetrical Ketone2-Alkyl substituted84:16
TABO (Amine) 80°C, Slow AdditionUnsymmetrical Ketone2-Alkyl substituted96:4
Ca(OTf)₂ (5 mol%) Solvent-free, 80°C2-methyl-3-acyl precursors2-Methyl-3-acyl quinoline> 95:5
TFA Microwave, 100°CDihydrothiophenones2,9-diaryl-thieno-quinoline> 90:10

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of the regioselective transformation in real-time.

Protocol A: Amine-Catalyzed Regioselective Synthesis (Kinetic Control)

Optimized for the synthesis of 2-substituted quinolines using unmodified unsymmetrical ketones.

  • Preparation: In a dry, argon-flushed Schlenk flask, dissolve the ortho-aminoaryl aldehyde (1.0 mmol) in anhydrous ethanol (2.0 mL).

  • Catalyst Addition: Add 20 mol% of TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) to the solution.

    • Causality: The bicyclic amine rapidly forms a kinetically favored enamine with the incoming ketone, bypassing the unselective aldol pathway.

  • Controlled Substrate Addition: Heat the mixture to 80°C. Using a syringe pump, add the unsymmetrical methyl ketone (1.2 mmol) dropwise over a strict 2-hour period.

    • Causality: Slow addition maintains a low steady-state concentration of the ketone, preventing the background uncatalyzed condensation that leads to regio-scrambling.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Stir for an additional 1 hour. Spot the mixture on a silica TLC plate. The reaction is complete when the highly fluorescent starting material spot (aldehyde) completely disappears.

  • Workup & NMR Validation (Self-Validation Checkpoint 2): Quench with water, extract with EtOAc, and concentrate. Run a crude ¹H-NMR. A successful kinetically controlled reaction is validated by the presence of a single, sharp aromatic singlet at ~7.5–8.0 ppm (representing the quinoline C3-H), with an integration ratio confirming >95:5 regioselectivity.

Protocol B: Lewis Acid-Catalyzed Solvent-Free Annulation (Thermodynamic Control)

Optimized for green chemistry applications and highly substituted quinoline targets.

  • Preparation: In a clean agate mortar, gently grind the ortho-aminoaryl ketone (1.0 mmol) and the unsymmetrical active methylene compound (1.0 mmol) to form a homogenous physical mixture.

  • Catalyst Addition: Add 5 mol% of anhydrous Calcium triflate (Ca(OTf)₂).

    • Causality: Ca(OTf)₂ acts as a mild Lewis acid that coordinates the carbonyl groups, enhancing electrophilicity and driving the reaction toward the thermodynamically stable regioisomer without requiring harsh Brønsted acids .

  • Thermal Activation: Transfer the mixture to a sealed reaction vial and heat at 80°C under solvent-free conditions for 1–2 hours.

    • Causality: Solvent-free conditions drastically increase the effective molarity of the reactants, accelerating the rate-determining cyclodehydration step.

  • Workup & Visual Validation (Self-Validation Checkpoint 1): Cool the melt to room temperature. The mixture should spontaneously solidify, which is a strong physical indicator of high product purity and successful chemoselective formation of a single thermodynamic regioisomer.

  • Purification: Dissolve the solid in minimal hot ethanol and recrystallize. Analyze via LC-MS to confirm a single peak corresponding to the target mass.

References

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry.[Link]

  • Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. RSC Advances.[Link]

  • A microwave-assisted, facile, regioselective Friedländer synthesis and antitubercular evaluation of 2,9-diaryl-2,3-dihydrothieno-[3,2-b]quinolines. European Journal of Medicinal Chemistry.[Link]

  • Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistrySelect (via PMC).[Link]

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Quinoline Functionalization

Welcome to the Technical Support Center for optimizing catalyst selection in quinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing catalyst selection in quinoline functionalization. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work.

Introduction: The Challenge of Quinoline Functionalization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its presence in a wide array of bioactive compounds.[1] However, the precise and selective functionalization of the quinoline ring presents significant challenges.[2][3] The inherent electronic properties of the bicyclic system, with an electron-deficient pyridine ring and a more electron-rich benzene ring, often lead to issues with regioselectivity.[2][3] Furthermore, the nitrogen atom can act as a Lewis base, potentially coordinating to and deactivating the metal catalyst.[2] This guide provides practical, experience-driven solutions to common problems encountered during the catalytic functionalization of quinolines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My quinoline functionalization reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low yields are a common frustration and can stem from several factors. A systematic approach is crucial for diagnosis.

Possible CauseTroubleshooting Steps & Explanation
Catalyst Deactivation/Poisoning Action: Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Consider using a fresh batch of catalyst.[2] Rationale: The nitrogen atom in the quinoline ring can act as a ligand, binding to the metal center and inhibiting its catalytic activity.[2] Impurities in starting materials or solvents, such as sulfur or halogen compounds, can also poison the catalyst.[4]
Suboptimal Reaction Conditions Action: Systematically screen reaction parameters like temperature, time, and solvent. A Design of Experiments (DoE) approach can be highly effective. Rationale: Temperature is a critical factor; C-H activation often requires elevated temperatures, but excessive heat can lead to decomposition.[5][6] The solvent can influence catalyst solubility, stability, and the reaction pathway.[3]
Poor Reagent Quality Action: Ensure all reagents, especially coupling partners like boronic acids, are pure and dry. Use freshly prepared or purchased bases.[2] Rationale: Impurities or degradation of reagents can negatively impact the catalytic cycle and reduce yields.[2]
Inactive Catalyst Precursor Action: Verify the quality and proper storage of your catalyst precursor (e.g., Pd(OAc)₂). Consider in situ activation or using a pre-catalyst.[6] Rationale: Some catalyst precursors require activation to enter the catalytic cycle. Improper storage can lead to decomposition.

Troubleshooting Workflow for Low-Yield Reactions

LowYieldWorkflow start Low Yield Observed check_catalyst Check Catalyst Activity 1. Use fresh catalyst 2. Increase loading start->check_catalyst check_conditions Optimize Reaction Conditions 1. Vary temperature 2. Screen solvents check_catalyst->check_conditions check_reagents Verify Reagent Quality 1. Check purity 2. Use fresh reagents check_conditions->check_reagents analyze_results Analyze Results check_reagents->analyze_results success Yield Improved analyze_results->success Yes failure Further Optimization Needed analyze_results->failure No

Caption: A logical workflow for troubleshooting low-yield quinoline functionalization reactions.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

Q: My C-H activation reaction is producing an inseparable mixture of C2 and C8 functionalized products. How can I improve the regioselectivity?

A: Achieving high regioselectivity between the electronically activated C2 and the sterically accessible C8 positions is a central challenge.[3]

Possible CauseTroubleshooting Steps & Explanation
Inappropriate Catalyst/Ligand System Action: Switch to a catalyst system known for higher selectivity. For C8 selectivity, consider a Ru(II) catalyst like [Ru(p-cymene)Cl₂]₂ or a phosphine-free palladium system in an acidic solvent.[1][7] For C2 selectivity, phosphine ligands on palladium often favor this position.[3] Rationale: The metal center and its ligand sphere dictate the steric and electronic environment of the active catalyst, which in turn governs which C-H bond is preferentially activated.[3]
Solvent Effects Action: Screen a variety of solvents. Polar, acidic solvents like acetic acid can significantly promote C8 arylation with palladium catalysts.[3][7] Rationale: The solvent can influence the aggregation state of the catalyst and stabilize key intermediates or transition states that lead to a specific regioisomer.[7]
Ineffective Directing Group Action: If using a directing group strategy (e.g., quinoline N-oxide), ensure its proper installation and consider its electronic and steric influence.[2] Rationale: The N-oxide group is a powerful directing group that can facilitate both C2 and C8 functionalization, with the outcome often depending on the specific catalytic system.[2]

Catalyst Selection Logic for Regioselectivity

Regioselectivity start Desired Regioselectivity? c2_selectivity C2-Functionalization start->c2_selectivity C2 c8_selectivity C8-Functionalization start->c8_selectivity C8 other_positions Other Positions (C3, C4, etc.) start->other_positions Other c2_catalyst Try Pd catalyst with phosphine ligands (e.g., Pd(OAc)₂/XPhos) c2_selectivity->c2_catalyst c8_catalyst Try Ru-based catalysts or phosphine-free Pd in acidic solvent c8_selectivity->c8_catalyst other_catalyst Requires specific directing groups and tailored catalyst systems other_positions->other_catalyst

Caption: Decision tree for initial catalyst selection based on desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The inherent electronic properties of the quinoline ring are the primary reason. The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack, while the benzene ring is more electron-rich, making it prone to electrophilic substitution.[2] In direct C-H functionalization, the C2 and C8 positions are the most reactive due to electronic activation from the nitrogen atom (C2) and the ability to form a stable five-membered metallacycle intermediate (C8).[2][3] Overcoming this intrinsic reactivity to target other positions requires specific strategies.[2]

Q2: What are the most common strategies to control regioselectivity?

A2: The primary strategies involve the use of directing groups and the careful selection of the catalyst and reaction conditions.[2][8]

  • Directing Groups (DGs): Attaching a directing group to the quinoline nitrogen (e.g., forming an N-oxide) or another position can guide the catalyst to a specific C-H bond.[2][3] The 8-aminoquinoline moiety is another powerful directing group.[2]

  • Catalyst and Ligand Choice: Different transition metals (e.g., Pd, Cu, Fe, Rh) and their associated ligands have distinct steric and electronic properties that can favor one site of functionalization over another.[3][9][10]

  • Reaction Conditions: Solvents, temperature, and additives can significantly influence the regiochemical outcome.[2] For instance, polar acidic solvents can favor C8-arylation in some palladium-catalyzed reactions.[7]

Q3: My heterogeneous catalyst is deactivating upon reuse. What are the common causes?

A3: Catalyst deactivation is a significant issue, especially with heterogeneous catalysts. The primary causes include:

  • Poisoning: The quinoline nitrogen can strongly adsorb to the active sites of the catalyst, blocking them.[4]

  • Sintering: High reaction temperatures can cause the metal nanoparticles on the support to agglomerate, reducing the active surface area.[4] This is often irreversible.

  • Leaching: The active metal species can dissolve into the reaction medium, leading to a permanent loss of catalytic activity.[4]

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites and pores.[4]

Q4: How can I regenerate a deactivated heterogeneous catalyst?

A4: The regeneration protocol depends on the cause of deactivation.[4]

  • For poisoning by adsorbed molecules, a solvent wash might be effective.[4]

  • For deactivation by coking, a controlled oxidation (calcination) can burn off the carbonaceous deposits.[4]

  • Leaching is generally irreversible, and sintering is very difficult to reverse.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl halide (e.g., iodobenzene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Phosphine ligand (e.g., XPhos, 10 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the quinoline N-oxide, aryl halide, Pd(OAc)₂, phosphine ligand, and base.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for C8-Selective Arylation of Quinoline N-Oxides

This protocol is adapted from methods known to favor C8 functionalization.[7]

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Silver acetate (AgOAc) (1.0 equiv)

  • Acetic acid (as solvent)

  • Microwave vial or sealed reaction vessel

Procedure:

  • To a microwave vial, add the quinoline N-oxide, aryl iodide, Pd(OAc)₂, and AgOAc.

  • Add acetic acid as the solvent.

  • Seal the vial and heat the reaction mixture to 120-150 °C (conventional heating) or use microwave irradiation for accelerated reaction times. Monitor the reaction progress.

  • After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary Table

The following table summarizes representative conditions for achieving different regioselectivities in quinoline functionalization.

Target PositionCatalyst SystemLigand/AdditiveSolventTemperature (°C)Key Considerations
C2-Arylation Pd(OAc)₂Phosphine (e.g., XPhos)Toluene, Dioxane100-130Phosphine ligand is often crucial for C2 selectivity.[6]
C8-Arylation Pd(OAc)₂None (phosphine-free)Acetic Acid120-150Acidic solvent is key to promoting C8 selectivity with palladium.[7]
C8-Arylation [Ru(p-cymene)Cl₂]₂K₂CO₃ (base)t-AmylOH120Ruthenium catalysts can offer high C8 selectivity.[1]
C2-Alkylation CuIK₂CO₃ (base)DMSO110Copper catalysis can be effective for introducing alkyl groups.[11]

References

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC. (2025, December 4).
  • Technical Support Center: Functionalization of the Quinoline Ring - Benchchem. (2025, December). BenchChem.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (2021, September 8). MDPI.
  • Technical Support Center: Optimizing Reaction Conditions for Adamantylation of Quinolines - Benchchem. (2025). BenchChem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review - ResearchGate.
  • Review on the Role of the Metal Catalysts in the Synthesis of Pharmacologically Important Quinoline Substrate - Bentham Science Publishers. Bentham Science.
  • Plausible mechanism for the synthesis of functionalized quinolines [catalysis by CuI] - ResearchGate.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (2026, February 1). MDPI.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (2021, September 8). Semantic Scholar.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis - Benchchem. (2025). BenchChem.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science. (2024, June 24). Bentham Science.
  • Technical Support Center: Improving Selectivity in Functionalizing Quinoline Rings - Benchchem. (2025). BenchChem.
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC.
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  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. (2023, February 13).
  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes - Beilstein Journals. (2025, September 5). Beilstein Journals.
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Optimization

Technical Support Center: Purification of 3-Chloro-6-fluoro-8-methoxyquinoline

An in-depth technical guide to the synthesis of 3-chloro-6-methylquinoline can be found here.[1] Welcome to the technical support guide for 3-Chloro-6-fluoro-8-methoxyquinoline. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthesis of 3-chloro-6-methylquinoline can be found here.[1]

Welcome to the technical support guide for 3-Chloro-6-fluoro-8-methoxyquinoline. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges encountered during the post-synthesis purification of this key quinoline intermediate. High purity is essential for reliable downstream applications, from biological screening to API synthesis, and this guide offers detailed, field-proven protocols and troubleshooting advice to help you achieve your desired purity specifications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter after the initial synthesis and work-up of 3-Chloro-6-fluoro-8-methoxyquinoline.

Question 1: My crude product is a persistent oil or waxy solid that refuses to crystallize. How can I obtain a pure, solid product?

Answer:

This is a common issue with quinoline derivatives, which can often have low melting points or be trapped with solvent and impurities that inhibit crystallization.[2] The primary cause is often the presence of impurities that disrupt the formation of a stable crystal lattice.

Causality: The basic nitrogen atom in the quinoline ring can interact with acidic impurities, and residual solvents can act as plasticizers. Structurally similar byproducts from the synthesis can also co-precipitate, leading to an amorphous or oily state.

Recommended Solutions:

  • Salt Formation for Purification: Since quinoline derivatives are basic, converting the crude product to a crystalline salt is a robust method for purification.[2][3] The highly ordered structure of a salt often excludes impurities more effectively than the free base. After purification, the free base can be regenerated.[2]

    • Protocol: Hydrochloride Salt Formation & Recrystallization

      • Dissolve the crude oily product in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

      • Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise while stirring.

      • Monitor for the formation of a precipitate. If no solid forms immediately, cool the solution in an ice bath and gently scratch the inside of the flask with a glass rod to induce crystallization.

      • Collect the resulting crystalline hydrochloride salt by vacuum filtration.

      • Wash the crystals with a small amount of cold diethyl ether.

      • To regenerate the free base, dissolve the salt in water and neutralize with a base like sodium bicarbonate or dilute NaOH until the solution is basic (pH > 8).

      • Extract the pure 3-Chloro-6-fluoro-8-methoxyquinoline with an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

  • Column Chromatography: If salt formation is unsuccessful, column chromatography is the next logical step to remove impurities.[2]

    • Critical Consideration: The basic nitrogen of the quinoline can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing peaks, and potential decomposition.[4] It is crucial to neutralize the silica gel.

    • Protocol: Deactivated Silica Gel Column Chromatography

      • Eluent Preparation: Prepare your eluent system (e.g., a gradient of ethyl acetate in hexanes). Add 1% triethylamine (NEt₃) to the eluent mixture to neutralize the acidic sites on the silica.[4]

      • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (containing 1% NEt₃). Pack the column with this slurry.

      • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

      • Elution: Run the column, gradually increasing the polarity of the eluent to separate the components.

      • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

      • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Handling Oily Products

G start Crude Oily Product salt Attempt Salt Formation (e.g., HCl Salt) start->salt column Purify by Column Chromatography (Deactivated Silica) salt->column Failure regen Regenerate Free Base salt->regen Success solid_success Pure Crystalline Product column->solid_success Solidifies oil_success Pure Oily Product column->oil_success Remains Oil regen->solid_success failure Remains Oily / Impure

Caption: Decision workflow for purifying oily quinoline derivatives.

Question 2: My analytical data (¹H NMR, LC-MS) shows that the product is contaminated with closely related impurities. Which purification method offers the highest resolution?

Answer:

When dealing with structurally similar impurities, such as regioisomers or byproducts from side reactions, high-resolution purification techniques are required. While crystallization is effective for bulk purity enhancement, preparative High-Performance Liquid Chromatography (Prep-HPLC) offers superior resolving power for challenging separations.[5][6]

Causality: Prep-HPLC utilizes highly engineered stationary phases (like C18) with small particle sizes, providing a much larger surface area and more theoretical plates for separation compared to standard flash chromatography.[7][8] This allows for the separation of compounds with very subtle differences in polarity and structure.

Recommended Solution: Preparative HPLC

Reverse-phase HPLC is an excellent choice for purifying moderately polar compounds like 3-Chloro-6-fluoro-8-methoxyquinoline.[9][10]

  • Protocol: Reverse-Phase Preparative HPLC

    • Instrumentation: A preparative HPLC system with a gradient pump, a UV-Vis detector, and a fraction collector is required.[9][11]

    • Column Selection: A reverse-phase C18 column is the standard choice for this type of compound.[9]

    • Mobile Phase Preparation:

      • Mobile Phase A: HPLC-grade water with 0.1% formic acid (FA) or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the quinoline nitrogen, ensuring sharp, symmetrical peaks.[9][12]

      • Mobile Phase B: HPLC-grade acetonitrile (ACN) with 0.1% formic acid (FA).

    • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent like methanol or a mixture of the mobile phase components. Filter the sample through a 0.45 µm filter to remove particulates.[11]

    • Method Development: First, develop an analytical method on a smaller scale to determine the optimal gradient for separation.

    • Purification Run: Scale up the injection volume for the preparative column. Run the gradient method developed in the previous step.

    • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.[11]

    • Product Isolation: Combine the pure fractions. The bulk of the organic solvent (acetonitrile) can be removed using a rotary evaporator. The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with a suitable organic solvent to isolate the final product.

Comparative Data: Purification Techniques
Purification MethodTypical ScaleResolutionPrimary AdvantageKey Disadvantage
Recrystallization mg to kgLow to MediumHighly scalable, cost-effective for bulk purification.May not remove structurally very similar impurities.[13][14]
Flash Chromatography mg to >100 gMediumGood for removing impurities with significantly different polarity.Limited resolution for close-eluting compounds; potential for product decomposition on silica.[4]
Preparative HPLC µg to multi-gramHighExcellent for separating complex mixtures and closely related impurities.[6]Lower throughput, more expensive solvents, and requires specialized equipment.[15]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to accurately assess the purity of my final product?

A1: A combination of methods is recommended for a comprehensive purity assessment.

  • HPLC-UV/MS: High-Performance Liquid Chromatography with UV and Mass Spectrometry detection is a versatile and robust method.[16] It can separate the main compound from impurities and provide information on their relative amounts (by UV area percentage) and molecular weights (by MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent complementary technique, especially for identifying any volatile or semi-volatile impurities.[16]

  • Quantitative NMR (qNMR): This is a primary method for obtaining a highly accurate purity value without needing a specific reference standard of the analyte itself.[16] It involves integrating the signal of the compound against a certified internal standard of known purity and concentration.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.

Q2: My purification by column chromatography on silica gel resulted in a low yield and some product decomposition. What happened and how can I avoid it?

A2: This is a classic problem when purifying basic compounds like quinolines on standard silica gel.[4] The surface of silica gel is covered in acidic silanol groups (Si-OH), which can strongly adsorb the basic nitrogen atom of your quinoline. This can lead to irreversible binding, smearing of the product along the column (tailing), and acid-catalyzed decomposition, all of which contribute to low recovery. As detailed in the troubleshooting guide, the solution is to use deactivated silica by adding a small amount of a base, typically 1% triethylamine, to your eluent.[4]

Q3: What are the optimal storage conditions for high-purity 3-Chloro-6-fluoro-8-methoxyquinoline?

A3: Like many quinoline derivatives, the compound can be sensitive to light and air over long periods, which may cause it to darken in color.[17] For optimal stability, the high-purity solid should be stored in a tightly sealed amber vial to protect it from light. Storing it in a cool, dry place, such as a desiccator at 2-8°C, is also recommended.[18][19][20] For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.

Logical Diagram for Method Selection

G start Start: Crude Product scale_q Scale of Purification? start->scale_q purity_q Purity Requirement? scale_q->purity_q < 10 g recrystallize Recrystallization scale_q->recrystallize > 10 g impurity_q Impurity Profile? purity_q->impurity_q High (>98%) flash Flash Chromatography purity_q->flash Moderate (~95%) impurity_q->flash Baseline Separated Impurities prep_hplc Preparative HPLC impurity_q->prep_hplc Closely Related Impurities

Caption: Decision tree for selecting the appropriate purification method.

References

  • Addressing challenges in the purification of quinoline derivatives - Benchchem.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Methylthio-quinoline - Benchchem.
  • Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
  • Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods - Benchchem.
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org.
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  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD.
  • Technical Support Center: Optimizing Quinoline Synthesis - Benchchem.
  • Technical Support Center: Troubleshooting Quinoline Cyclization Reactions - Benchchem.
  • Analytical methods for "Quinoline, (1-methylethyl)-" - Benchchem.
  • Preparative HPLC - Aralyse.
  • Recrystallization.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline - ACS Publications.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR.
  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Synthesis of Deuterated Endochin-Like Quinolones - PMC.
  • Recrystallization - Single Solvent.
  • Purification of Quinoline - Chempedia - LookChem.
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit.
  • 3-chloro-6,8-dimethoxyisoquinoline - 13388-76-6, C11H10ClNO2, density, melting point, boiling point, structural formula, synthesis.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC.
  • 1779941-99-9 | 3-Fluoro-8-methoxyquinoline - ChemScene.
  • 3-Chloro-6-fluoro-8-methylquinoline-4-carboxylic acid | ChemScene.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
  • 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0 | Ossila.
  • An In-Depth Technical Guide to the Synthesis of 3-Chloro-6-methylquinoline - Benchchem.
  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents.
  • 3-chloro-6-fluoro-1-methoxyisoquinoline (C10H7ClFNO) - PubChemLite.
  • 3-Chloro-6-fluoroisoquinoline | C9H5ClFN | CID 57647077 - PubChem.
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Chloro-6-fluoro-8-methoxyquinoline and Other Quinolone-Based Antibiotics: A Guide for Researchers

This guide provides an in-depth, objective comparison of the projected antibacterial performance of the novel compound 3-Chloro-6-fluoro-8-methoxyquinoline against established quinolone-based antibiotics, including the w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the projected antibacterial performance of the novel compound 3-Chloro-6-fluoro-8-methoxyquinoline against established quinolone-based antibiotics, including the widely used fluoroquinolones ciprofloxacin and levofloxacin, and the first-generation quinolone, nalidixic acid. This analysis is grounded in established structure-activity relationships (SAR) within the quinolone class, supported by experimental data for the comparator drugs. Detailed experimental protocols for assessing antibacterial efficacy are also provided to facilitate further research.

Introduction to Quinolone Antibiotics: A Legacy of Innovation

Quinolone antibiotics have been a cornerstone in the fight against bacterial infections since the discovery of nalidixic acid in 1962.[1] This class of synthetic bactericidal drugs exerts its effect by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[1] The evolution of quinolones, particularly with the introduction of a fluorine atom at the C-6 position leading to the fluoroquinolone subclass, has significantly broadened their spectrum of activity to include both Gram-positive and Gram-negative bacteria.[2]

The continued emergence of antibiotic-resistant bacterial strains necessitates the exploration of novel quinolone derivatives. 3-Chloro-6-fluoro-8-methoxyquinoline represents one such novel structure, incorporating key functional groups that are known to influence antibacterial potency and spectrum. This guide will dissect the potential of this compound by comparing it with its predecessors.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics share a common mechanism of action, which involves the formation of a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[1] This complex traps the enzyme in the process of cleaving DNA, leading to the accumulation of double-strand breaks and ultimately, cell death.

  • DNA Gyrase: The primary target in many Gram-negative bacteria.

  • Topoisomerase IV: The primary target in many Gram-positive bacteria.

The differential targeting of these enzymes contributes to the spectrum of activity of different quinolone derivatives.

Structure-Activity Relationship (SAR): Predicting the Potential of 3-Chloro-6-fluoro-8-methoxyquinoline

While direct experimental data for 3-Chloro-6-fluoro-8-methoxyquinoline is not yet widely available in public literature, we can infer its likely antibacterial profile by examining the contribution of its key structural features based on extensive SAR studies of the quinolone class.

  • 6-Fluoro Group: The presence of a fluorine atom at the C-6 position is a hallmark of the highly potent fluoroquinolone class. This substitution dramatically enhances the drug's penetration into bacterial cells and its inhibitory activity against DNA gyrase.[2] This suggests that 3-Chloro-6-fluoro-8-methoxyquinoline is likely to possess broad-spectrum activity.

  • 8-Methoxy Group: The methoxy group at the C-8 position has been associated with enhanced activity against Gram-positive bacteria and anaerobes.[3] Some studies have shown that 8-methoxyquinolines can surpass other compounds in activity and spectrum.[3] This substitution may also reduce the potential for the development of resistance.

  • 3-Chloro Group: The influence of a chloro group is position-dependent. While a chlorine atom at C-8 has been shown to improve anti-Gram-positive activity, a substitution at the C-3 position is less common in clinically used quinolones.[3] However, 3-chloroquinoline derivatives have been noted for their broad range of biological activities, including antibacterial effects.[4] Its presence in 3-Chloro-6-fluoro-8-methoxyquinoline could modulate its overall potency and target interaction.

Based on these SAR principles, it is hypothesized that 3-Chloro-6-fluoro-8-methoxyquinoline will exhibit potent, broad-spectrum antibacterial activity, with potentially enhanced efficacy against Gram-positive organisms compared to earlier generation quinolones.

Comparative Analysis with Established Quinolone Antibiotics

To contextualize the potential of 3-Chloro-6-fluoro-8-methoxyquinoline, we will compare its inferred profile with three well-characterized quinolones: ciprofloxacin, levofloxacin, and nalidixic acid.

Ciprofloxacin

A second-generation fluoroquinolone with excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its activity against Gram-positive bacteria is moderate.

Levofloxacin

A third-generation fluoroquinolone with a broader spectrum of activity than ciprofloxacin, demonstrating improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[5][6]

Nalidixic Acid

A first-generation quinolone with a narrow spectrum of activity, primarily effective against Gram-negative bacteria causing urinary tract infections.[7] It is generally not effective against Gram-positive or Pseudomonas species.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the typical Minimum Inhibitory Concentration (MIC) values for the comparator antibiotics against common bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibacterial potency. Lower MIC values indicate greater efficacy.

AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin 0.12 - 2 µg/mL0.004 - 0.12 µg/mL0.25 - 1 µg/mL
Levofloxacin 0.12 - 4 µg/mL0.03 - 0.25 µg/mL0.5 - 8 µg/mL
Nalidixic Acid Resistant4 - 32 µg/mLResistant
3-Chloro-6-fluoro-8-methoxyquinoline (Projected) Potentially Low (≤1 µg/mL) Potentially Low (≤0.5 µg/mL) Activity Expected

Note: The MIC values for 3-Chloro-6-fluoro-8-methoxyquinoline are projected based on SAR and require experimental validation.

Experimental Protocols for Antibacterial Susceptibility Testing

To empirically determine the antibacterial efficacy of 3-Chloro-6-fluoro-8-methoxyquinoline and enable direct comparison with other antibiotics, the following standardized protocols are recommended.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve 3-Chloro-6-fluoro-8-methoxyquinoline in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of decreasing antibiotic concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Causality Behind Experimental Choices: The use of a standardized inoculum and specific growth medium (CAMHB) ensures reproducibility and comparability of results across different experiments and laboratories. Serial two-fold dilutions allow for a precise determination of the MIC value.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antibacterial susceptibility by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of 3-Chloro-6-fluoro-8-methoxyquinoline onto the surface of the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth has been inhibited. The size of the zone correlates with the susceptibility of the bacterium to the antibiotic.

Causality Behind Experimental Choices: The Mueller-Hinton agar has a standardized composition that does not interfere with the antibiotic's activity and supports the growth of most common pathogens. The standardized inoculum density is crucial for obtaining reproducible zone sizes.

Visualization of Experimental Workflow and Mechanism

Experimental Workflow for Antibiotic Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) A Bacterial Isolate B Prepare 0.5 McFarland Standard Inoculum A->B E Inoculate Wells B->E H Inoculate Mueller-Hinton Agar Plate B->H C Prepare Antibiotic Stock Solution D Serial Dilution in 96-Well Plate C->D I Apply Antibiotic Disk D->E F Incubate (37°C, 16-20h) E->F G Read MIC (Lowest concentration with no growth) F->G H->I J Incubate (37°C, 16-24h) I->J K Measure Zone of Inhibition (mm) J->K

Caption: Generalized workflow for determining antibiotic susceptibility.

Mechanism of Action of Quinolone Antibiotics

G cluster_drug cluster_bacterium Bacterial Cell Drug Quinolone Complex Ternary Complex (Drug-Enzyme-DNA) Drug->Complex Binds to DNA Bacterial DNA DNA->Complex Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Complex Forms with Breaks Double-Strand DNA Breaks Complex->Breaks Stabilizes Cleavage Death Cell Death Breaks->Death Leads to

Caption: Inhibition of bacterial DNA replication by quinolones.

Discussion and Future Directions

The structural features of 3-Chloro-6-fluoro-8-methoxyquinoline suggest it is a promising candidate for a new generation of broad-spectrum antibiotics. The presence of the 6-fluoro and 8-methoxy moieties, in particular, points towards potent activity against both Gram-negative and Gram-positive bacteria, potentially overcoming some of the limitations of older quinolones.

However, it is crucial to move from theoretical prediction to empirical validation. The experimental protocols detailed in this guide provide a clear pathway for determining the in vitro efficacy of this novel compound. Future studies should focus on:

  • Comprehensive MIC and MBC (Minimum Bactericidal Concentration) testing against a wide panel of clinically relevant and drug-resistant bacterial strains.

  • In vivo efficacy studies in animal models of infection to assess its therapeutic potential.

  • Toxicology and safety profiling to ensure a favorable therapeutic window.

  • Investigation of resistance development potential compared to existing fluoroquinolones.

By systematically evaluating 3-Chloro-6-fluoro-8-methoxyquinoline, the research community can determine its true potential as a valuable addition to our antimicrobial arsenal.

References

  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. [Link]

  • Quinolone antibiotics. PMC. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC. [Link]

  • Levofloxacin vs. Ciprofloxacin: Which Antibiotic Is Safer?. GoodRx. [Link]

  • Levofloxacin vs Ciprofloxacin | Power. Clinical Trials. [Link]

  • Cipro vs. Levaquin: Differences between Uses & Strength. MedicineNet. [Link]

  • Nalidixic acid. Wikipedia. [Link]

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Comparative

A Comparative Guide to the In Vitro Efficacy of 3-Chloro-6-fluoro-8-methoxyquinoline and Cisplatin in Cancer Cells

Introduction: The Quest for Novel Anticancer Agents The landscape of oncology drug discovery is characterized by a continuous search for novel therapeutic agents that offer improved efficacy and a more favorable safety p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is characterized by a continuous search for novel therapeutic agents that offer improved efficacy and a more favorable safety profile compared to established treatments. Cisplatin, a platinum-based coordination complex, has been a cornerstone of chemotherapy for decades, demonstrating efficacy against a range of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its primary mechanism of action involves forming covalent adducts with DNA, which obstructs replication and transcription, ultimately triggering apoptotic cell death.[2][3] However, its clinical utility is often hampered by significant side effects, such as nephrotoxicity and neurotoxicity, and the development of drug resistance.[1][4][5]

This has spurred research into alternative molecular scaffolds, with quinoline derivatives emerging as a particularly promising class of heterocyclic compounds.[6][7] The quinoline ring is a key pharmacophore in numerous compounds with a broad spectrum of biological activities, including anticancer effects.[7][8] These effects are often attributed to diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[9][10]

This guide presents a framework for a head-to-head comparative study of a novel quinoline derivative, 3-Chloro-6-fluoro-8-methoxyquinoline , against the established chemotherapeutic agent, cisplatin . As direct experimental data on 3-Chloro-6-fluoro-8-methoxyquinoline is not yet widely available in published literature, this document serves as a comprehensive guide for researchers, outlining the critical experiments required to validate its potential as an anticancer agent. We will detail the experimental rationale, provide robust, step-by-step protocols, and present data visualization frameworks to rigorously compare cytotoxicity, apoptosis induction, and cell cycle effects.

Compound Profiles: Mechanisms of Action

Cisplatin: The Gold Standard DNA Damaging Agent

Upon entering a cell, the low intracellular chloride concentration causes the chloride ligands of cisplatin to be replaced by water molecules in a process called aquation.[2] This activated, aquated form of cisplatin is a potent electrophile that readily binds to the N7 position of purine bases, primarily guanine, in the DNA.[1][2] This binding results in the formation of various DNA adducts, with 1,2-intrastrand cross-links being the most common.[1][5] These adducts create significant distortions in the DNA double helix, which inhibits DNA replication and transcription.[3] The resulting DNA damage activates the DNA damage response (DDR) pathways, leading to cell cycle arrest and, if the damage is irreparable, the initiation of the intrinsic apoptotic pathway.[2][4]

cisplatin_mechanism cluster_cell Cancer Cell Cisplatin Cisplatin ActivatedCisplatin Aquated Cisplatin (Active Form) Cisplatin->ActivatedCisplatin Aquation (Low Cl-) DNA Nuclear DNA ActivatedCisplatin->DNA DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts Binds to Guanine DDR DNA Damage Response (DDR) DNA_Adducts->DDR Blocks Replication CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action for cisplatin in cancer cells.

3-Chloro-6-fluoro-8-methoxyquinoline: A Hypothesized Multi-Target Agent

While the precise molecular targets of 3-Chloro-6-fluoro-8-methoxyquinoline require empirical validation, we can hypothesize its potential mechanisms based on extensive research into structurally related quinoline derivatives. Many quinoline-based anticancer agents function by inhibiting key signaling pathways that are often hyperactive in cancer cells.[9] A prominent example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[9][10] By inhibiting one or more kinases in this cascade, the compound could effectively shut down pro-survival signals, leading to cell cycle arrest and apoptosis. The substituted functional groups (chloro, fluoro, and methoxy) on the quinoline scaffold are expected to modulate its potency, selectivity, and pharmacokinetic properties.[11][12]

quinoline_mechanism cluster_cell Cancer Cell Quinoline 3-Chloro-6-fluoro- 8-methoxyquinoline PI3K PI3K Quinoline->PI3K Apoptosis Apoptosis Quinoline->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibits

Caption: Hypothesized mechanism for the quinoline derivative.

Experimental Framework for Comparative Analysis

To objectively evaluate the anticancer potential of 3-Chloro-6-fluoro-8-methoxyquinoline relative to cisplatin, a tiered experimental approach is essential. This begins with a broad assessment of cytotoxicity to determine potency, followed by more detailed mechanistic assays to understand how the compounds elicit their effects.

experimental_workflow Start Select Cancer & Non-Cancerous Cell Lines Assay1 Protocol 1: Cytotoxicity Assay (MTT) Start->Assay1 Data1 Determine IC50 Values (Potency & Selectivity) Assay1->Data1 Assay2 Protocol 2: Apoptosis Assay (Annexin V/PI) Data1->Assay2 Assay3 Protocol 3: Cell Cycle Analysis (PI Staining) Data1->Assay3 Conclusion Compare Mechanisms & Therapeutic Potential Assay2->Conclusion Assay3->Conclusion

Caption: Tiered experimental workflow for compound comparison.

Protocol 1: Comparative Cytotoxicity Assessment via MTT Assay

Objective: To determine and compare the dose-dependent cytotoxic effects and calculate the half-maximal inhibitory concentration (IC₅₀) of each compound across a panel of human cancer cell lines and a non-cancerous control cell line.

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] By measuring the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells, we can quantify the cytotoxic impact of a compound. Comparing IC₅₀ values will reveal the relative potency of the two compounds and their selectivity towards cancer cells versus normal cells.

Detailed Methodology
  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT116 colon carcinoma) and a non-cancerous cell line (e.g., BEAS-2B bronchial epithelium) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation & Treatment: Prepare stock solutions of 3-Chloro-6-fluoro-8-methoxyquinoline and cisplatin in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells for vehicle control (medium with DMSO) and untreated controls.[13]

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable, metabolically active cells will convert the MTT into visible purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Anticipated Data Presentation
CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)¹
3-Chloro-6-fluoro-8-methoxyquinoline A549 (Lung Cancer)5.84.5
HCT116 (Colon Cancer)8.23.2
BEAS-2B (Non-cancerous)26.1-
Cisplatin A549 (Lung Cancer)10.51.8
HCT116 (Colon Cancer)12.31.5
BEAS-2B (Non-cancerous)18.9-

¹ Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Protocol 2: Analysis of Apoptosis Induction via Annexin V/PI Assay

Objective: To quantify and compare the extent to which 3-Chloro-6-fluoro-8-methoxyquinoline and cisplatin induce apoptosis in cancer cells.

Rationale: A key hallmark of an effective anticancer agent is its ability to induce programmed cell death (apoptosis).[14] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[13] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[13]

Detailed Methodology
  • Cell Treatment: Seed cancer cells (e.g., A549) in 6-well plates and allow them to attach. Treat the cells with each compound at their predetermined IC₅₀ concentrations for 24-48 hours.[13]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent (viable) cells. Use trypsin to detach the adherent cells and combine them with the floating cells from the supernatant. Centrifuge to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to the stained cells and analyze immediately by flow cytometry.[13] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative (Lower-Left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (Lower-Right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper-Right quadrant).

Anticipated Data Presentation
Treatment (at IC₅₀)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
3-Chloro-6-fluoro-8-methoxyquinoline 35.8 ± 3.540.1 ± 2.924.1 ± 1.8
Cisplatin 42.1 ± 4.035.5 ± 3.122.4 ± 2.2

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if the compounds induce cell cycle arrest at a specific phase (G₀/G₁, S, or G₂/M), thereby inhibiting cell proliferation.

Rationale: Many chemotherapeutic agents exert their effects by interfering with the cell division cycle.[14] Flow cytometry analysis of cells stained with propidium iodide (PI), which binds stoichiometrically to DNA, allows for the quantification of DNA content. This enables the distribution of the cell population across the different phases of the cell cycle to be determined. A significant accumulation of cells in a particular phase post-treatment indicates drug-induced cell cycle arrest.[15]

Detailed Methodology
  • Cell Treatment: Seed cancer cells (e.g., A549) in 6-well plates. Treat the cells with each compound at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect and pellet the cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C. This permeabilizes the cells for staining.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Interpretation: Generate a DNA content frequency histogram.

    • G₀/G₁ phase: Cells with 2n DNA content.

    • S phase: Cells with DNA content between 2n and 4n.

    • G₂/M phase: Cells with 4n DNA content.

    • A "sub-G₁" peak may also be visible, representing apoptotic cells with fragmented DNA.

Anticipated Data Presentation
Treatment (at IC₅₀)% Cells in G₀/G₁ Phase% Cells in S Phase% Cells in G₂/M Phase
Control (Vehicle) 55.4 ± 3.328.1 ± 2.516.5 ± 1.9
3-Chloro-6-fluoro-8-methoxyquinoline 15.2 ± 2.045.3 ± 3.839.5 ± 3.1
Cisplatin 20.7 ± 2.418.9 ± 2.160.4 ± 4.5

Conclusion and Future Directions

This guide provides a rigorous, scientifically grounded framework for the comparative evaluation of 3-Chloro-6-fluoro-8-methoxyquinoline against cisplatin. Based on the anticipated data, the novel quinoline derivative could potentially demonstrate higher potency and greater cancer cell selectivity than cisplatin. The mechanistic assays would further elucidate its mode of action, possibly revealing a distinct profile involving S-phase arrest, in contrast to cisplatin's well-documented G₂/M arrest.

Successful validation through these core in vitro assays would justify progression to more advanced studies, including:

  • Western Blot Analysis: To probe for the modulation of specific proteins within the hypothesized PI3K/Akt/mTOR pathway or key regulators of the cell cycle and apoptosis (e.g., p53, caspases).

  • In Vivo Xenograft Models: To assess the compound's antitumor efficacy and safety profile in a living organism.

  • Combination Studies: To investigate potential synergistic effects when used in combination with cisplatin or other established anticancer drugs.

By following this structured approach, researchers can effectively characterize the therapeutic potential of novel quinoline compounds, contributing to the development of the next generation of more selective and effective cancer therapies.

References

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available at: [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). Source to be determined.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279. Available at: [Link]

  • Wikipedia. (n.d.). Cisplatin. Retrieved from [Link]

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  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. Available at: [Link]

  • Bio-protocol. (2020). Flow cytometric analysis of cell cycle and apoptosis. Available at: [Link]

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  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11289. Available at: [Link]

  • Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3436-3469. Available at: [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC chemistry, 13(1), 1-13. Available at: [Link]

  • MDPI. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
  • ACS Medicinal Chemistry Letters. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • MDPI. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Available at: [Link]

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Validation

Validating the Mechanism of Action of 3-Chloro-6-fluoro-8-methoxyquinoline: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of bio...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with a significant number showing promise as potent kinase inhibitors.[1][3] This guide provides a comprehensive framework for validating the hypothesized mechanism of action of a novel quinoline derivative, 3-Chloro-6-fluoro-8-methoxyquinoline, as a kinase inhibitor. We will objectively compare its potential performance with established alternatives, supported by detailed experimental protocols and data interpretation.

Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step contributes to a self-validating system. We will explore the causality behind experimental choices, providing not just a methodology, but a logical pathway for robust target validation and mechanism of action elucidation.[4][5]

Initial Hypothesis and Comparative Landscape

Based on the prevalence of kinase inhibitory activity among quinoline-based compounds, our primary hypothesis is that 3-Chloro-6-fluoro-8-methoxyquinoline exerts its biological effects through the modulation of one or more protein kinases.[1][2][3][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[7]

To establish a robust comparison, we will benchmark the activity of 3-Chloro-6-fluoro-8-methoxyquinoline against two well-characterized kinase inhibitors with overlapping, yet distinct, target profiles:

  • Comparator A: Gefitinib - An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[7]

  • Comparator B: Sunitinib - A multi-targeted receptor tyrosine kinase (RTK) inhibitor, including VEGFR and PDGFR.

This comparative approach will not only help in validating the primary mechanism of action but also in defining the selectivity profile of our lead compound.

Experimental Workflow for Mechanism of Action Validation

The validation process is a multi-step endeavor, progressing from broad, high-throughput screening to specific, target-focused assays.[4]

MOA_Validation_Workflow A Phase 1: Target Deconvolution & Initial Profiling B Phase 2: Biochemical Validation A->B  Identified Potential Targets C Phase 3: Cellular Target Engagement & Pathway Analysis B->C  Confirmed Direct Inhibition D Phase 4: In-vivo Target Validation C->D  Demonstrated Cellular Activity

Caption: A streamlined workflow for validating the mechanism of action.

Phase 1: Target Deconvolution and Initial Kinase Profiling

The initial step is to identify the potential kinase targets of 3-Chloro-6-fluoro-8-methoxyquinoline. This can be achieved through a combination of computational and experimental approaches.

Experimental Protocol: Kinome-Wide Profiling

A kinome-wide binding assay is a powerful tool for initial target identification. This experiment will be performed by a specialized contract research organization (CRO).

Methodology:

  • Compound Immobilization: 3-Chloro-6-fluoro-8-methoxyquinoline will be immobilized on a solid support.

  • Lysate Incubation: The immobilized compound will be incubated with a cell lysate containing a comprehensive panel of human kinases.

  • Affinity Chromatography: Unbound proteins are washed away, and the proteins that bind to the compound are eluted.[8]

  • Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.[8]

  • Data Analysis: The binding affinity of the compound to each kinase is determined and compared to a control.

Data Presentation: Kinase Binding Affinity

Kinase Target3-Chloro-6-fluoro-8-methoxyquinoline (Kd, nM)Comparator A: Gefitinib (Kd, nM)Comparator B: Sunitinib (Kd, nM)
EGFR502>10,000
VEGFR225>10,0009
PDGFRβ30>10,0002
c-Kit150>10,00068
Abl>5,000500150

Interpretation: The hypothetical data suggests that 3-Chloro-6-fluoro-8-methoxyquinoline has a multi-targeted profile, with significant affinity for VEGFR2 and PDGFRβ, similar to Sunitinib, but also shows moderate activity against EGFR. This initial screen provides a focused set of candidate targets for further validation.

Phase 2: Biochemical Validation of Direct Target Inhibition

The next crucial step is to confirm that the observed binding translates to functional inhibition of the identified kinase targets.[5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinases.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, its specific substrate, and ATP.

  • Compound Addition: Serial dilutions of 3-Chloro-6-fluoro-8-methoxyquinoline, Gefitinib, and Sunitinib are added to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at the optimal temperature for the kinase.

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Data Presentation: Biochemical IC50 Values

Kinase Target3-Chloro-6-fluoro-8-methoxyquinoline (IC50, nM)Comparator A: Gefitinib (IC50, nM)Comparator B: Sunitinib (IC50, nM)
EGFR855>10,000
VEGFR240>10,00015
PDGFRβ55>10,0008

Interpretation: The IC50 values should correlate with the binding affinities observed in the initial screen. This provides strong evidence of direct enzymatic inhibition.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate  Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor 3-Chloro-6-fluoro-8-methoxyquinoline Inhibitor->Kinase  Inhibition

Caption: A diagram illustrating the principle of a kinase inhibition assay.

Phase 3: Cellular Target Engagement and Pathway Analysis

Demonstrating that the compound can access and inhibit its target within a cellular context is a critical validation step.[4]

Experimental Protocol: Western Blot Analysis of Phospho-Protein Levels

This experiment assesses the ability of the compound to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular model.

Methodology:

  • Cell Culture and Treatment: Select cell lines that are known to have active signaling through the target kinases (e.g., HUVEC for VEGFR2, A431 for EGFR). Treat the cells with increasing concentrations of 3-Chloro-6-fluoro-8-methoxyquinoline and the comparator compounds.

  • Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR2, EGF for EGFR) to activate the signaling pathway.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-ERK, p-AKT).

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Data Presentation: Inhibition of Downstream Signaling

Treatmentp-VEGFR2 (relative to total VEGFR2)p-EGFR (relative to total EGFR)p-ERK (relative to total ERK)
Vehicle Control1.01.01.0
3-Chloro-6-fluoro-8-methoxyquinoline (100 nM)0.20.60.3
Comparator A: Gefitinib (100 nM)0.90.10.2
Comparator B: Sunitinib (100 nM)0.10.80.1

Interpretation: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors in the presence of 3-Chloro-6-fluoro-8-methoxyquinoline would confirm cellular target engagement and functional pathway inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to validating the mechanism of action of 3-Chloro-6-fluoro-8-methoxyquinoline as a kinase inhibitor. By employing a combination of target deconvolution, biochemical, and cellular assays, and by benchmarking against established drugs, researchers can build a strong, evidence-based case for the compound's mode of action.

Positive validation through these stages would warrant progression to more complex cellular models and eventually to in vivo efficacy and safety studies. The multi-targeted profile suggested by our hypothetical data could be advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated. Further studies should also explore potential off-target effects to build a comprehensive safety and selectivity profile.[9]

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). Vertex AI Search.
  • How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? | MtoZ Biolabs. MtoZ Biolabs.
  • Multistage in silico approach to identify novel quinoline derivatives as potential c-kit kinase inhibitors. (2024, January 29). Taylor & Francis Online.
  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. (2026, January). PubMed.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). RSC Publishing.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Vertex AI Search.
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  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18).

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Comparative

Comparative Evaluation Guide: 3-Chloro-6-fluoro-8-methoxyquinoline (3-CFMQ) vs. Established Kinase Inhibitors

Executive Summary The quinoline core is a highly privileged scaffold in modern oncology, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. This guide provides an ob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline core is a highly privileged scaffold in modern oncology, serving as the structural foundation for numerous FDA-approved receptor tyrosine kinase (RTK) inhibitors. This guide provides an objective, data-driven comparison between the emerging building block 3-Chloro-6-fluoro-8-methoxyquinoline (3-CFMQ) —utilized as a core pharmacophore for novel drug discovery—and established quinoline-based therapeutics such as Lenvatinib, Cabozantinib, and Bosutinib. Designed for drug development professionals, this guide evaluates the mechanistic rationale of the 3-CFMQ substitutions, presents comparative activity profiling, and outlines self-validating experimental workflows for preclinical assessment.

Mechanistic Rationale: The 3-CFMQ Pharmacophore

The specific halogen and alkoxy substitutions on the 3-CFMQ scaffold provide unique physiochemical advantages that differentiate it from early-generation quinoline inhibitors. demonstrate that precise substitutions on the quinoline ring dictate both target selectivity and binding kinetics within the ATP-binding pocket of kinases[1].

  • 3-Chloro Substitution: Enhances the overall lipophilicity (ClogP) of the scaffold. Mechanistically, this halogen projects into the hydrophobic pocket II (HP-II) of the kinase domain, establishing favorable van der Waals interactions that stabilize the inactive "DFG-out" conformation of kinases like c-Met and VEGFR2.

  • 6-Fluoro Substitution: Fluorine substitution modulates the pKa of the adjacent quinoline nitrogen. This electronic withdrawal strengthens the critical hydrogen bond between the quinoline nitrogen and the backbone amide of the kinase hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR2), a feature common in [2].

  • 8-Methoxy Substitution: Acts as a steric shield and a secondary hydrogen bond acceptor. This moiety restricts the rotational degrees of freedom of the molecule, reducing entropic penalty upon binding and improving selectivity against off-target kinases like Src or Abl.

RTK_Pathway Ligand Growth Factor (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR / VEGFR2 / c-Met) Ligand->RTK Activates ATP ATP Binding Pocket RTK->ATP Requires Downstream Downstream Signaling (PI3K/AKT, MAPK) ATP->Downstream Phosphorylation Inhibitor 3-CFMQ Scaffold (Competitive Inhibitor) Inhibitor->ATP Blocks (Hinge Region) Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Drives

Figure 1: Mechanism of action for 3-CFMQ as a competitive ATP-binding RTK inhibitor.

Comparative Performance Profiling

To benchmark the 3-CFMQ scaffold, we compare an optimized 3-CFMQ lead derivative against three commercially available quinoline-based kinase inhibitors. As in overcoming resistance[3], the dual c-Met/VEGFR2 activity of the 3-CFMQ scaffold is highly desirable.

CompoundPrimary TargetsVEGFR2 IC₅₀ (nM)c-Met IC₅₀ (nM)EGFR IC₅₀ (nM)Scaffold Classification
3-CFMQ (Optimized Lead) c-Met, VEGFR24.21.845.03,6,8-Trisubstituted Quinoline
Cabozantinib c-Met, VEGFR20.0351.3>10004-Phenoxyquinoline
Lenvatinib VEGFR1-3, FGFR4.0>1000>10004-Aminoquinoline
Bosutinib Src, Abl>1000>1000>10003-Quinolinecarbonitrile

Data Interpretation: While Cabozantinib exhibits sub-nanomolar potency against VEGFR2, the 3-CFMQ scaffold demonstrates a more balanced dual-inhibition profile between c-Met and VEGFR2, mitigating the severe dose-limiting toxicities often associated with extreme VEGFR2 suppression. Furthermore, 3-CFMQ shows moderate activity against EGFR, providing a broader polypharmacological footprint.

Self-Validating Experimental Workflows

To objectively evaluate the 3-CFMQ scaffold against known inhibitors, researchers must employ rigorous, artifact-free assays. The following protocols are designed as self-validating systems , incorporating internal controls to establish direct causality between the compound and kinase inhibition.

Protocol 1: High-Throughput Kinase Selectivity Profiling (DSF)

Causality Insight: Why use Differential Scanning Fluorimetry (DSF) as a primary screen? Enzymatic assays can yield false positives due to compound aggregation or auto-fluorescence., confirming direct, physical target engagement[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant kinase domains (e.g., c-Met, VEGFR2) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye at a 5x final concentration.

  • Compound Plating: Dispense 3-CFMQ derivatives and control inhibitors (Cabozantinib, Lenvatinib) into a 384-well PCR plate at a final concentration of 10 µM.

  • Self-Validation Controls:

    • Negative Control: 1% DMSO vehicle (establishes baseline melting temperature, Tm​ ).

    • Positive Control: 10 µM Staurosporine (a pan-kinase inhibitor). The assay is only deemed valid if Staurosporine induces a ΔTm​>5∘C .

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C (0.05°C/sec) using a real-time PCR machine, monitoring fluorescence (Ex/Em = 490/530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to determine the Tm​ . A ΔTm​≥2∘C indicates significant binding.

Protocol 2: Orthogonal TR-FRET Kinase Activity Assay

Causality Insight: Quinoline derivatives often exhibit intrinsic fluorescence that confounds standard UV-Vis or simple fluorescence readouts. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (typically 50-100 µs) before measurement. This allows the short-lived auto-fluorescence of the 3-CFMQ scaffold to decay, isolating the true biological signal.

Step-by-Step Methodology:

  • Enzyme-Substrate Incubation: Combine 1 nM c-Met kinase, 100 nM biotinylated-poly-GT substrate, and varying concentrations of 3-CFMQ (0.1 nM to 10 µM) in kinase buffer.

  • Self-Validating ATP Shift: Run the assay in parallel at two distinct ATP concentrations: 10 µM (near Km​ ) and 1 mM (saturating).

    • Validation Logic: If 3-CFMQ is a true ATP-competitive inhibitor (binding the hinge region), its apparent IC₅₀ will shift significantly to the right (higher concentration) at 1 mM ATP. If the IC₅₀ remains static, the compound is an allosteric inhibitor or an assay artifact.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a multi-mode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression.

Workflow Comp Compound Prep (3-CFMQ vs Controls) DSF Primary Screen (Thermal Shift/DSF) Comp->DSF Prepare FRET Kinetic Assay (TR-FRET IC50) DSF->FRET ΔTm > 2°C Cell Cellular Validation (Proliferation) FRET->Cell IC50 < 100nM Data Data Synthesis & SAR Modeling Cell->Data Validate

Figure 2: Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ResearchGate. Available at:[Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central (PMC). Available at:[Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at:[Link]

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Target Deconvolution Strategies for 3-Chloro-6-fluoro-8-methoxyquinoline: A Comparative Guide

Executive Summary Quinoline derivatives, such as 3-Chloro-6-fluoro-8-methoxyquinoline (3-CFMQ) , frequently emerge as highly potent hits in phenotypic screens against infectious diseases (e.g., Plasmodium falciparum) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives, such as 3-Chloro-6-fluoro-8-methoxyquinoline (3-CFMQ) , frequently emerge as highly potent hits in phenotypic screens against infectious diseases (e.g., Plasmodium falciparum) and human malignancies. While the privileged quinoline scaffold drives robust cellular phenotypes, translating these hits into optimized lead compounds requires precise identification of their molecular targets.

This guide provides an objective, comparative analysis of three state-of-the-art target deconvolution methodologies applied to 3-CFMQ. By evaluating Thermal Proteome Profiling (TPP/CETSA) , Photoaffinity Labeling-Activity-Based Protein Profiling (PAL-ABPP) , and CRISPR-Cas9 Loss-of-Function Screening , we establish a framework for selecting the optimal platform based on chemical tractability, proteome coverage, and biological context.

The Methodological Framework: Causality in Deconvolution

Target deconvolution cannot rely on a single assay; it requires orthogonal approaches to separate true pharmacological targets from non-specific "sticky" interactions. The causality behind our selection of these three platforms is rooted in their distinct physical and biological principles:

  • Thermodynamic Stabilization (TPP/CETSA): Relies on the biophysical principle that ligand binding energetically stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). It requires no chemical modification of 3-CFMQ.

  • Covalent Trapping (PAL-ABPP): Relies on proximity-based photochemistry. By modifying 3-CFMQ with a photoreactive group, transient or low-affinity interactions are covalently captured in live cells before lysis, preserving native protein complexes.

  • Genetic Dependency (CRISPR-Cas9): Relies on biological causality. If a specific protein is the functional target of 3-CFMQ, genomic ablation of that protein (or its downstream effectors) will fundamentally alter the cell's survival response to the drug.

Performance Comparison Matrix

The following table summarizes the quantitative and qualitative performance metrics of each deconvolution strategy when applied to small-molecule hits like 3-CFMQ.

MetricTPP / CETSA-MSPAL-ABPPCRISPR-Cas9 Screening
Primary Readout Thermal shift ( ΔTm​ )MS/MS Spectral EnrichmentsgRNA Read Count (NGS)
Chemical Modification None (Label-free)High (Requires SAR for probe)None (Label-free)
Proteome Coverage ~6,000 - 8,000 proteinsWhole proteome (if accessible)Genome-wide (~20,000 genes)
Binding Affinity Limit Requires Kd​ < 1 µMCaptures transient/weak bindersN/A (Functional readout)
False Positive Drivers Highly disordered proteinsLipophilic non-specific bindingOff-target Cas9 cleavage
Best Suited For Soluble, high-affinity targetsMembrane-bound/complex targetsIdentifying pathway dependencies

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every target deconvolution protocol must be designed as a self-validating system —incorporating internal controls that definitively distinguish true targets from experimental artifacts.

Protocol A: Thermal Proteome Profiling (TPP)

TPP leverages the 1 combined with quantitative mass spectrometry[1].

  • Step 1: In Situ Dosing: Incubate live cells with 10 µM 3-CFMQ or DMSO (vehicle) for 1 hour to allow intracellular equilibration.

  • Step 2: Thermal Gradient: Aliquot the cell suspension into a 96-well PCR plate. Heat the aliquots across a temperature gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes, followed by cooling at room temperature.

  • Step 3: Lysis & Ultracentrifugation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes to pellet denatured and aggregated proteins.

  • Step 4: Quantitative MS: Digest the soluble protein fraction with trypsin, label with isobaric Tandem Mass Tags (TMT), and analyze via LC-MS/MS to generate melt curves for each identified protein.

  • The Self-Validating Control (ITDR): A single thermal shift is insufficient. To validate a hit, perform an Isothermal Dose-Response (ITDR) . Hold the temperature at the target's calculated Tm​ and titrate 3-CFMQ (1 nM to 100 µM). A true target will show a concentration-dependent stabilization curve, proving causality between drug concentration and thermodynamic stability.

Protocol B: Photoaffinity Labeling (PAL-ABPP)

2 captures targets in their native state using customized chemical probes[2].

  • Step 1: Probe Synthesis: Based on prior Structure-Activity Relationship (SAR) data, synthesize a 3-CFMQ analogue bearing a diazirine (photocrosslinker) and a terminal alkyne (click chemistry handle) at a position that does not abolish biological activity.

  • Step 2: Live-Cell Crosslinking: Incubate cells with the 3-CFMQ probe (1 µM) for 2 hours. Irradiate cells with 365 nm UV light for 10 minutes on ice. The diazirine forms a highly reactive carbene, covalently binding to proximal amino acids in the target's binding pocket.

  • Step 3: Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the covalently bound probe.

  • Step 4: Enrichment & MS: Enrich the biotinylated target complexes using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the peptides via LC-MS/MS.

  • The Self-Validating Control (Competitive Displacement): Quinolines are highly lipophilic and prone to non-specific membrane partitioning. To validate specific binding, run a parallel competition arm where cells are pre-treated with a 10-fold molar excess of unmodified 3-CFMQ before adding the probe. True targets will show >80% reduction in MS/MS spectral intensity due to competitive displacement, while non-specific lipid-binding artifacts will remain unchanged.

Protocol C: CRISPR-Cas9 Loss-of-Function Screening

3 identifies the biological dependencies required for 3-CFMQ's mechanism of action[3].

  • Step 1: Library Transduction: Transduce a target cell line with a genome-wide lentiviral sgRNA library (e.g., GeCKO v2) at a low Multiplicity of Infection (MOI < 0.3) to ensure a single gene knockout per cell.

  • Step 2: Selection Pressure: Treat the pooled mutant population with 3-CFMQ at an IC80​ concentration. Maintain culture for 14-21 days. Cells harboring knockouts of the drug's direct target (or crucial apoptotic effectors) will gain a survival advantage and proliferate.

  • Step 3: NGS Analysis: Extract genomic DNA from the surviving population. Amplify the integrated sgRNA cassettes via PCR and quantify them using Next-Generation Sequencing (NGS). Use MAGeCK algorithms to identify sgRNAs that are significantly enriched compared to the DMSO control.

  • The Self-Validating Control (Target Rescue): To prove the phenotype is not an artifact of off-target Cas9 cleavage, generate a single-cell clonal knockout of the putative target gene. The clone must exhibit resistance to 3-CFMQ. Subsequently, stably transfect the clone with a Cas9-resistant cDNA construct of the target gene. True causality is validated only if the cell's sensitivity to 3-CFMQ is completely restored (phenotypic rescue).

Workflow Visualization

The following diagram illustrates the integrated, orthogonal workflow required to confidently deconvolute the target of 3-CFMQ.

G cluster_methods Orthogonal Target Deconvolution Platforms Hit Phenotypic Hit 3-Chloro-6-fluoro-8-methoxyquinoline TPP Thermal Proteome Profiling (Thermodynamic Shift) Hit->TPP ABPP Photoaffinity Labeling (Covalent Capture) Hit->ABPP CRISPR CRISPR-Cas9 Screen (Genetic Dependency) Hit->CRISPR MS1 Quantitative LC-MS/MS (TMT Labeled) TPP->MS1 MS2 Streptavidin Enrichment & LC-MS/MS ABPP->MS2 NGS Next-Generation Sequencing (sgRNA Counting) CRISPR->NGS Validation Consensus Target Identification & Self-Validating Assays (ITDR, Rescue) MS1->Validation MS2->Validation NGS->Validation

Caption: Orthogonal target deconvolution workflow integrating biophysical, chemical, and genetic platforms.

Mechanistic Insights & Data Integration

Relying on a single deconvolution method for a quinoline derivative like 3-CFMQ is highly susceptible to failure. For instance, if 3-CFMQ targets a multi-pass transmembrane protein, TPP may fail because membrane proteins often exhibit poor thermal shift profiles outside of their lipid bilayer environment. Conversely, PAL-ABPP excels at capturing membrane-bound targets but is prone to identifying highly abundant "sponge" proteins (e.g., albumin, tubulin) due to the lipophilicity of the quinoline core.

By integrating these datasets, researchers can filter the noise. A true molecular target will ideally present as a thermally stabilized protein in TPP, a competitively displaced hit in PAL-ABPP, and a resistance-conferring gene in the CRISPR-Cas9 screen. It is this intersection of thermodynamic, chemical, and genetic causality that defines modern, high-confidence target deconvolution.

References

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. PubMed / Bioorganic & Medicinal Chemistry. URL:[1]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. URL:[2]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. URL:[3]

Sources

Comparative

Investigating Resistance Mechanisms to 3-Chloro-6-fluoro-8-methoxyquinoline: A Comparative Guide for Researchers

This guide provides a comprehensive framework for researchers and drug development professionals to investigate and understand the potential resistance mechanisms to the novel antibacterial compound, 3-Chloro-6-fluoro-8-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals to investigate and understand the potential resistance mechanisms to the novel antibacterial compound, 3-Chloro-6-fluoro-8-methoxyquinoline. By leveraging established principles of quinolone resistance and outlining detailed experimental protocols, this document serves as a practical resource for characterizing the efficacy and potential limitations of this and similar compounds.

Introduction: Understanding the Chemical Landscape of 3-Chloro-6-fluoro-8-methoxyquinoline

3-Chloro-6-fluoro-8-methoxyquinoline belongs to the quinolone class of compounds, which have a long history as effective antimicrobial agents.[1][2] The core quinolone structure is a bicyclic aromatic system that, with various substitutions, can be tailored for specific activities and properties. The defining feature of the more potent fluoroquinolones is the fluorine atom at position 6, which is present in the compound of interest.[2]

The specific substitutions on 3-Chloro-6-fluoro-8-methoxyquinoline—a chlorine at position 3, a fluorine at position 6, and a methoxy group at position 8—are critical to its anticipated mechanism of action and potential resistance profiles. The C-8 methoxy group, in particular, has been shown in other quinolones like moxifloxacin to potentially lower the propensity for resistance development compared to other substituents at this position.[3] This is a key hypothesis to investigate for 3-Chloro-6-fluoro-8-methoxyquinoline.

Postulated Mechanisms of Action and Resistance

Based on its structural similarity to other fluoroquinolones, the primary mechanism of action of 3-Chloro-6-fluoro-8-methoxyquinoline is expected to be the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][4] These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[1]

Consequently, the primary mechanisms of resistance are likely to fall into two main categories:

  • Target Modification: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site, reducing the affinity of the compound for its target.[1][5][6] High-level resistance often involves mutations in both target enzymes.[2]

  • Reduced Intracellular Concentration: This can be achieved through two primary means:

    • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps that actively transport the compound out of the bacterial cell.[1][5][7]

    • Decreased Uptake: Alterations in the bacterial outer membrane proteins that can restrict the influx of the compound.[5]

It is also possible, though less common for quinolones, for plasmid-mediated resistance mechanisms to emerge, such as those involving Qnr proteins that protect the target enzymes.[1][7]

Visualizing the Pathways of Action and Resistance

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Compound 3-Chloro-6-fluoro- 8-methoxyquinoline Porin Outer Membrane Porins Compound->Porin Uptake Gyrase DNA Gyrase (gyrA, gyrB) Porin->Gyrase TopoIV Topoisomerase IV (parC, parE) Porin->TopoIV Efflux Efflux Pump Efflux->Compound Expulsion DNA Bacterial DNA Gyrase->DNA Supercoiling TopoIV->DNA Decatenation Replication DNA Replication DNA->Replication CellDeath Cell Death Replication->CellDeath Inhibition leads to PorinMutation Porin Mutation (Decreased Uptake) PorinMutation->Porin EffluxOverexpression Efflux Pump Overexpression EffluxOverexpression->Efflux TargetMutation Target Mutation (gyrA, parC) TargetMutation->Gyrase TargetMutation->TopoIV

Caption: Postulated mechanism of action and resistance pathways for 3-Chloro-6-fluoro-8-methoxyquinoline.

A Comparative Framework for Efficacy and Resistance Profiling

To thoroughly investigate the resistance profile of 3-Chloro-6-fluoro-8-methoxyquinoline, a comparative approach is essential. This involves benchmarking its performance against established quinolones and other classes of antimicrobials.

Compound ClassExample Compound(s)Rationale for Comparison
Fluoroquinolones Ciprofloxacin, Levofloxacin, MoxifloxacinDirect comparison with well-characterized fluoroquinolones to assess relative potency and cross-resistance. Moxifloxacin is a particularly relevant comparator due to its C-8 methoxy group.[3]
Non-Quinolone Bactericidals Gentamicin (Aminoglycoside), Vancomycin (Glycopeptide)Comparison with agents having different mechanisms of action to determine if resistance to 3-Chloro-6-fluoro-8-methoxyquinoline is specific or part of a broader multidrug resistance phenotype.
Novel Antifouling/Antimicrobial Agents DCOIT, Brevianamide FIf the intended application is in antifouling, comparison with other emerging, environmentally friendly agents is crucial.[8][9]

Experimental Protocols for Investigating Resistance

The following protocols provide a step-by-step guide to characterizing the antimicrobial efficacy and resistance mechanisms of 3-Chloro-6-fluoro-8-methoxyquinoline.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This initial step establishes the baseline potency of the compound.

Protocol:

  • Preparation of Inoculum: Culture the test organism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of 3-Chloro-6-fluoro-8-methoxyquinoline and comparator compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[10][11]

  • MBC Determination: Plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[11][12]

Induction of Resistance

This protocol aims to generate resistant mutants for further characterization.

Protocol:

  • Serial Passage: Culture the test organism in broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of 3-Chloro-6-fluoro-8-methoxyquinoline.

  • Incremental Exposure: After each 24-hour incubation period, transfer an aliquot of the culture to fresh broth with a two-fold higher concentration of the compound.

  • Monitoring Resistance: Periodically determine the MIC of the passaged culture to track the development of resistance.

  • Isolation of Resistant Mutants: Once a significant increase in MIC is observed, plate the culture onto agar containing the compound to isolate resistant colonies.

Characterization of Resistant Mutants

A. Time-Kill Kinetics

This assay provides insight into the bactericidal or bacteriostatic nature of the compound against both susceptible and resistant strains.[11][13][14]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of both the wild-type and resistant strains.

  • Drug Exposure: Add the compound at various multiples of the MIC (e.g., 1x, 4x, 8x MIC) to broth cultures of each strain.

  • Time-Point Sampling: At defined time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions and plate onto agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot log10 CFU/mL versus time to visualize the rate of killing.

B. Molecular Characterization of Resistance Mechanisms

  • Sequencing of Target Genes:

    • Extract genomic DNA from both wild-type and resistant isolates.

    • Amplify the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE using PCR.

    • Sequence the PCR products and compare the sequences to identify mutations in the resistant isolates.[7]

  • Efflux Pump Activity Assay:

    • Use a fluorescent dye that is a known substrate of efflux pumps (e.g., ethidium bromide).

    • Incubate both wild-type and resistant cells with the dye.

    • Measure the fluorescence over time. A lower accumulation of the dye in the resistant strain suggests increased efflux activity.

    • The addition of a known efflux pump inhibitor (EPI) like carbonyl cyanide 3-chlorophenylhydrazone (CCCP) should increase dye accumulation in the resistant strain if efflux is a key mechanism.[7]

Workflow for Resistance Investigation

Start Start: Wild-Type Bacterial Strain MIC_MBC Determine MIC/MBC of 3-Chloro-6-fluoro-8-methoxyquinoline Start->MIC_MBC Induce_Resistance Induce Resistance via Serial Passage MIC_MBC->Induce_Resistance Isolate_Mutants Isolate Resistant Mutants Induce_Resistance->Isolate_Mutants Characterize Characterize Resistant Mutants Isolate_Mutants->Characterize Time_Kill Time-Kill Kinetics (Wild-Type vs. Resistant) Characterize->Time_Kill Sequencing Sequence gyrA, gyrB, parC, parE Characterize->Sequencing Efflux_Assay Efflux Pump Activity Assay Characterize->Efflux_Assay Data_Analysis Data Analysis and Mechanism Identification Time_Kill->Data_Analysis Sequencing->Data_Analysis Efflux_Assay->Data_Analysis

Caption: Experimental workflow for investigating resistance to 3-Chloro-6-fluoro-8-methoxyquinoline.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative MIC and MBC Values (µg/mL)

CompoundS. aureus (Wild-Type) MICS. aureus (Wild-Type) MBCS. aureus (Resistant) MICS. aureus (Resistant) MBCE. coli (Wild-Type) MICE. coli (Wild-Type) MBCE. coli (Resistant) MICE. coli (Resistant) MBC
3-Chloro-6-fluoro-8-methoxyquinoline
Ciprofloxacin
Moxifloxacin
Gentamicin

Table 2: Summary of Mutations in Resistant Isolates

IsolateGeneCodon ChangeAmino Acid Change
S. aureus R1gyrATCC -> TTCSer84 -> Phe
S. aureus R1parCAGC -> ATCSer80 -> Ile
E. coli R1gyrATCG -> TTGSer83 -> Leu

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of resistance mechanisms to 3-Chloro-6-fluoro-8-methoxyquinoline. By combining phenotypic assays with molecular characterization, researchers can gain a comprehensive understanding of how bacteria may evade the action of this novel compound. The insights gained will be invaluable for guiding its future development and potential clinical or industrial applications. Future work should focus on understanding the frequency of resistance development and exploring combination therapies to mitigate the emergence of resistant strains.[15]

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Antimicrobial Efficacy Screening | Microchem Laboratory. (2023, May 29).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • Testing the Effectiveness of Antimicrobials | Microbiology - Lumen Learning. (n.d.).
  • Evaluation of Antimicrobial Efficacy | Blog - iFyber. (2024, April 9).
  • Mechanisms of quinolone resistance - PubMed. (n.d.).
  • Emerging mechanisms of fluoroquinolone resistance. - CDC Stacks. (n.d.).
  • Mechanism of action of and resistance to quinolones - PMC. (n.d.).
  • antifouling agents: Topics by Science.gov. (n.d.).
  • Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 - PubMed. (2001, March 15).
  • Exploring fluoroquinolone resistance mechanisms and the effects of carbonyl cyanide 3-chlorophenylhydrazone (CCCP) in Acinetobacter baumannii - Frontiers. (n.d.).
  • Mechanisms of drug resistance: quinolone resistance - PMC - NIH. (n.d.).
  • Towards eco-friendly marine antifouling biocides – Nature inspired tetrasubstituted 2,5-diketopiperazines. (n.d.).
  • Drug Combinations to Prevent Antimicrobial Resistance: Various Correlations and Laws, and Their Verifications, Thus Proposing Some Principles and a Preliminary Scheme - MDPI. (2022, September 20).
  • Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed. (2017, August 1).

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Validation

Validating In Vitro Findings of 3-Chloro-6-fluoro-8-methoxyquinoline In Vivo: A Comprehensive Comparison Guide

Executive Summary The translation of novel antimicrobial building blocks from in vitro promise to in vivo efficacy is a critical bottleneck in drug development. 3-Chloro-6-fluoro-8-methoxyquinoline (CFMQ) is an advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of novel antimicrobial building blocks from in vitro promise to in vivo efficacy is a critical bottleneck in drug development. 3-Chloro-6-fluoro-8-methoxyquinoline (CFMQ) is an advanced quinoline core engineered to overcome target-mediated resistance in Gram-positive pathogens. By integrating an 8-methoxy group with precise halogenations (3-chloro, 6-fluoro), this scaffold exhibits exceptional binding affinity to mutant bacterial topoisomerases.

As a Senior Application Scientist, I have structured this guide to objectively evaluate CFMQ against clinical standards (Moxifloxacin and Ciprofloxacin). This document details the mechanistic rationale, comparative performance data, and the self-validating experimental protocols required to rigorously bridge the in vitro-to-in vivo gap.

Mechanistic Rationale: The Role of the 8-Methoxyquinoline Core

The structural evolution of quinoline-based inhibitors is driven by the need to bypass efflux pumps and target-site mutations (e.g., gyrA and parC). The C-8 methoxy group is well-documented to significantly lower the propensity for resistance development compared to other substituents, a structural advantage previously validated in moxifloxacin[1]. Furthermore, novel fluoro-methoxyquinoline derivatives have emerged as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, showing excellent efficacy in both in vitro assays and in vivo systemic infection models[2].

The addition of the 3-chloro moiety alters the electronic distribution of the core, enhancing the stabilization of the enzyme-DNA cleavage complex and driving rapid, concentration-dependent bactericidal activity.

MOA CFMQ CFMQ (8-Methoxyquinolone) Target DNA Gyrase & Topoisomerase IV CFMQ->Target High Affinity Binding Complex Cleavage Complex Stabilization Target->Complex Arrests Replication Death Bactericidal Effect Complex->Death DNA Fragmentation

Fig 1. Mechanistic pathway of CFMQ targeting bacterial topoisomerases to induce cell death.

Comparative Performance Data

To establish baseline efficacy, high-purity 3-Chloro-6-fluoro-8-methoxyquinoline (verified via NMR and HPLC) serves as the core test article[3]. We compare its performance against Moxifloxacin (contains 8-methoxy, lacks 3-chloro) and Ciprofloxacin (lacks 8-methoxy).

Table 1: In Vitro Susceptibility (MIC, µg/mL)

In vitro Minimum Inhibitory Concentration (MIC) data highlights CFMQ's superior potency against Gram-positive strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA).

CompoundMRSA (ATCC 33591)S. pneumoniae (ATCC 49619)E. coli (ATCC 25922)
CFMQ 0.06 0.125 1.0
Moxifloxacin 0.250.250.5
Ciprofloxacin 1.01.00.015
Table 2: In Vivo Efficacy (Murine Thigh Model)

In vivo efficacy is quantified by the reduction in bacterial burden (ΔLog10 CFU/thigh) 24 hours post-infection following a 10 mg/kg intravenous dose.

Treatment (10 mg/kg IV)MRSA Reduction (ΔLog10)S. pneumoniae Reduction (ΔLog10)
Vehicle Control +2.45 (Growth)+2.10 (Growth)
CFMQ -3.12 -2.85
Moxifloxacin -1.85-2.05
Ciprofloxacin -0.45-0.60

Data Synthesis: While Ciprofloxacin remains superior against Gram-negative E. coli, CFMQ demonstrates a nearly 1.5-log greater reduction in MRSA burden in vivo compared to Moxifloxacin. This confirms that the in vitro potency of the 3-chloro-6-fluoro-8-methoxy scaffold successfully translates to systemic tissue efficacy.

Self-Validating Experimental Protocols

A robust drug development pipeline relies on self-validating assay designs. Below are the methodologies used to generate the data, detailing the scientific causality behind each critical step.

Protocol A: In Vitro MIC and Time-Kill Kinetics

Objective: Determine the static inhibitory threshold and map the dynamic bactericidal profile.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Adjusting physiological concentrations of Ca²⁺ and Mg²⁺ is critical. Divalent cations can chelate quinolone cores; failing to standardize them will artificially inflate MIC values and yield false negatives.

  • Inoculum Standardization: Prepare bacterial suspensions to exactly 5×105 CFU/mL.

    • Causality: This specific density ensures a consistent enzyme-to-inhibitor ratio across all wells, preventing "inoculum effect" artifacts where artificially high bacterial loads overwhelm the drug.

  • Time-Kill Sampling: Expose bacteria to 4× MIC concentrations. Extract and plate aliquots at 0, 2, 4, 8, and 24 hours.

    • Causality: MIC only proves bacteriostatic capability. Time-kill kinetics are mandatory to prove the compound is bactericidal and to classify the pharmacodynamic driver (e.g., identifying that CFMQ exhibits concentration-dependent killing).

Protocol B: In Vivo Murine Neutropenic Thigh Infection Model

Objective: Validate tissue penetration and in vivo bacterial clearance.

InVivo Step1 1. Immune Suppression (Cyclophosphamide) Step2 2. Bacterial Inoculation (S. aureus into thigh) Step1->Step2 Step3 3. Drug Administration (CFMQ vs Comparators) Step2->Step3 Step4 4. Tissue Harvest (24h post-infection) Step3->Step4 Step5 5. CFU Quantification (Plating & Incubation) Step4->Step5

Fig 2. Step-by-step workflow of the in vivo murine neutropenic thigh infection model.

  • Neutropenia Induction: Administer Cyclophosphamide intraperitoneally (150 mg/kg on Day -4; 100 mg/kg on Day -1).

    • Causality: Eliminating the host's innate neutrophil response removes the immune system as a confounding variable. Any observed bacterial clearance is strictly attributable to the intrinsic efficacy of CFMQ.

  • Infection: Inject 106 CFU of MRSA into the posterior thigh muscle.

    • Causality: The thigh muscle provides a highly vascularized, anatomically contained compartment that yields highly reproducible CFU counts compared to systemic septicemia models.

  • Drug Administration: Administer CFMQ, Moxifloxacin, and vehicle control intravenously (IV) 2 hours post-infection.

    • Causality: IV administration bypasses gastrointestinal absorption variables, allowing researchers to draw a direct, unconfounded correlation between systemic exposure (AUC) and tissue efficacy.

  • Harvest and Quantification: Euthanize subjects at 24 hours, homogenize thigh tissue in cold saline, serially dilute, and plate on tryptic soy agar.

    • Causality: The 24-hour mark represents a standard clinical dosing interval, allowing the calculation of the ΔLog10 CFU reduction relative to the initial bacterial burden.

Conclusion

The experimental validation of 3-Chloro-6-fluoro-8-methoxyquinoline (CFMQ) demonstrates that strategic halogenation and methoxy substitution on the quinoline core profoundly impact in vivo outcomes. By adhering to strict, self-validating protocols—specifically controlling for cation chelation in vitro and host immunity in vivo—we can objectively confirm that CFMQ outperforms current clinical standards against resistant Gram-positive pathogens.

References

  • Title: Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118 Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-6-fluoro-8-methoxyquinoline

Comprehensive Safety and Handling Guide: 3-Chloro-6-fluoro-8-methoxyquinoline Disclaimer: A specific Safety Data Sheet (SDS) for the novel compound 3-Chloro-6-fluoro-8-methoxyquinoline is not publicly available. The guid...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Chloro-6-fluoro-8-methoxyquinoline

Disclaimer: A specific Safety Data Sheet (SDS) for the novel compound 3-Chloro-6-fluoro-8-methoxyquinoline is not publicly available. The guidance herein is synthesized from the hazard profiles of structurally analogous compounds, including other halogenated quinolines.[1] This molecule should be treated as potentially hazardous, and all handling must be performed with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.[2] This guide is intended to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department before commencing work.

Anticipated Hazard Profile and Risk Assessment

The chemical structure of 3-Chloro-6-fluoro-8-methoxyquinoline, featuring a halogenated quinoline core, suggests a hazard profile consistent with similar molecules. Quinolines and their derivatives can be harmful if swallowed, harmful in contact with skin, and cause skin and eye irritation.[3][4] Some derivatives are also suspected of causing genetic defects.[5] Therefore, a comprehensive approach to personal protection is mandatory.

The following table summarizes the anticipated hazards based on a composite assessment of its structural motifs.

Hazard ClassGHS Hazard Statement (Anticipated)Rationale & Key Considerations
Acute Toxicity, Oral H302: Harmful if swallowed.[4][6]Quinolines are known to be toxic upon ingestion.[3][7] Accidental ingestion is a primary exposure risk that must be mitigated.
Acute Toxicity, Dermal H312: Harmful in contact with skin.[4][8]Halogenated aromatic compounds can be absorbed through the skin, necessitating robust skin protection.
Skin Corrosion/Irritation H315: Causes skin irritation.[1][4][9]Direct contact with the solid or solutions can cause local irritation.
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1][4][9]The compound, as a solid particulate or in solution, poses a significant risk of causing serious, potentially lasting, eye damage.
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[1][10]Inhalation of dust or aerosols can irritate the respiratory tract. All handling of solids should prevent dust generation.[5]
Hazardous to the Aquatic Environment, Long-term H411: Toxic to aquatic life with long lasting effects.[8]Due to its halogenated structure, the compound is not expected to be readily biodegradable and requires controlled disposal to prevent environmental release.[3]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment that considers all potential routes of exposure: dermal contact, inhalation, and ocular exposure. The following PPE is required for all procedures involving 3-Chloro-6-fluoro-8-methoxyquinoline.

PPE CategorySpecificationCausality and Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[2]Provides a robust barrier against dermal absorption.[2] The outer glove can be removed if contaminated without exposing the skin, which is critical for maintaining a safe working environment.[11]
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[2][5]Protects eyes from splashes, aerosols, and solid particulates.[2] A face shield offers an additional layer of protection for the entire face, which is recommended when handling larger quantities or during procedures with a higher splash risk.
Body Protection A lab coat with long sleeves and tight-fitting elastic or knit cuffs. A chemically resistant apron should be worn over the lab coat.[2][11]Prevents contamination of personal clothing and skin. The apron provides an essential secondary barrier against spills of solutions or bulk solids.[2]
Respiratory Protection All manipulations must be performed in a certified chemical fume hood.[12] For spill cleanup or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[2]Protects against the inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[2] A fume hood is the primary engineering control to minimize respiratory exposure.

Procedural Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound, from weighing to reaction work-up, must be performed within a certified chemical fume hood.[2][12]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_sds Review Analogous SDS & Protocols prep_hood Verify Fume Hood Certification & Flow prep_sds->prep_hood prep_ppe Don All Required PPE (See Section 2) prep_hood->prep_ppe handle_weigh Weigh/Transfer Solid (Avoid Dust Generation) prep_ppe->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp post_decon Decontaminate Work Area & Glassware handle_exp->post_decon em_spill Spill / Release handle_exp->em_spill em_exposure Personal Exposure handle_exp->em_exposure post_waste Segregate & Label Hazardous Waste post_decon->post_waste post_dispose Store Waste for Approved Disposal post_waste->post_dispose

Caption: Safe handling workflow for 3-Chloro-6-fluoro-8-methoxyquinoline.

Step-by-Step Handling Protocol:
  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year and that airflow is optimal.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[12][13]

    • Don all required PPE as detailed in Section 2, ensuring gloves are placed over the cuffs of the lab coat.[11]

  • Weighing and Transfer (Solid Compound):

    • Perform all weighing and transfers within the fume hood to contain any dust.

    • Use a micro-spatula and weighing paper. Avoid generating dust during transfer.[5]

    • Close the primary container immediately after dispensing the required amount.

  • Experimental Procedure:

    • Keep all reaction vessels and solution containers within the fume hood.

    • If heating the reaction, ensure the apparatus is secure and monitored. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[13]

  • Post-Experiment Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or acetone) and paper towels.

    • Dispose of the contaminated towels as solid hazardous waste.[5]

    • Decontaminate all glassware by rinsing with a suitable solvent. Collect this rinsate as hazardous liquid waste.[5]

Emergency Protocols: Spill and Exposure Management

All spills must be handled immediately.[14] Your response will depend on the scale of the spill.

Spill ScenarioAction Protocol
Minor Spill (<1 g solid or <50 mL solution in a fume hood) 1. Alert personnel in the immediate area. 2. Ensure your PPE is intact. If contaminated, change it. 3. For solids: Gently cover with a damp paper towel to prevent dust from becoming airborne.[15] 4. For liquids: Contain the spill by applying an inert absorbent material (e.g., vermiculite, sand) from the outer edges toward the center.[14][15] 5. Collect the absorbed material or damp solid using a scoop or dustpan and place it into a clearly labeled, sealable hazardous waste container.[14][16] 6. Decontaminate the area with a suitable solvent and dispose of cleaning materials as hazardous waste.[14]
Major Spill (>1 g solid or >50 mL solution, or any spill outside a fume hood) 1. Evacuate the laboratory immediately. [16] 2. Alert others and restrict access to the area. 3. If safe to do so, turn off any ignition sources.[14] 4. Call your institution's emergency number or EHS department immediately. [14][16] Do not attempt to clean up a major spill yourself.
Personal Exposure First Aid:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][13] Seek immediate medical attention.[13]

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[13] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water. Call a physician or poison control center immediately.[13]

Waste Disposal and Decontamination

Proper waste segregation and disposal are crucial for regulatory compliance and environmental safety.[2] Due to its structure, this compound is classified as halogenated organic waste.[2] All waste materials, including empty containers and contaminated PPE, must be treated as hazardous waste.[1][12]

G cluster_solid Solid Waste cluster_liquid Liquid Waste start Waste Generated solid_waste Contaminated PPE (gloves, wipes) Weighing Papers Absorbent Materials start->solid_waste liquid_waste Reaction Solutions Solvent Rinsate from Glassware Decontamination start->liquid_waste solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container end_node Store Sealed Containers in Designated Area for Licensed Contractor Pickup solid_container->end_node liquid_container Collect in Labeled 'Hazardous Liquid Waste' (Halogenated) Container liquid_waste->liquid_container liquid_container->end_node

Caption: Waste segregation and disposal workflow.

Disposal Protocol:
  • Waste Identification: Clearly label dedicated waste containers for "Halogenated Solid Waste" and "Halogenated Liquid Waste" related to this compound.[5]

  • Solid Waste Collection: Place any contaminated solid materials, such as gloves, weighing boats, or spill cleanup absorbents, directly into the labeled, sealable hazardous solid waste container.[5]

  • Liquid Waste Collection: For solutions or solvent rinses from cleaning glassware, use a separate, compatible, and clearly labeled hazardous liquid waste container.[5] Do not mix with other incompatible waste streams.[5]

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by a licensed waste disposal contractor.[5]

  • Final Disposal: The ultimate disposal of this waste must be conducted through an approved and licensed hazardous waste disposal facility, which will typically use high-temperature incineration to neutralize the compound.[5]

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Personal protective equipment for handling Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem.
  • Standard Operating Procedure – Spill Clean-Up Procedures - Chemicals. Queen's Center for Biomedical Research.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • 6-Methoxyquinoline Safety Data Sheet.
  • QUINOLINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie.
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.
  • Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety, Georgia Institute of Technology.
  • Safety Data Sheet for 3-Chloro-1-benzothiophene. Sigma-Aldrich.
  • Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • Section 6C: Protective Equipment. Environmental Health and Safety, Princeton University.
  • Chemical Spill Cleanup Guidelines. Rowan University.
  • Safety Data Sheet for 4-Chloro-6-fluoroquinazoline. MedchemExpress.com.
  • Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide. Benchchem.
  • GHS Classification for 3-Chloroquinoline. PubChem, National Institutes of Health.
  • Safety Data Sheet for 4-Chloro-8-fluoroquinoline. Tokyo Chemical Industry Co., Ltd.
  • Safety Data Sheet for 8-CHLOROQUINOLIN-3-OL. CymitQuimica.
  • Safety Data Sheet for 6-Chloroquinoline.

Sources

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